Technical Documentation Center

7-chloro-3,4-dihydro-2H-1,5-benzodioxepine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine
  • CAS: 147644-10-8

Core Science & Biosynthesis

Foundational

7-chloro-3,4-dihydro-2H-1,5-benzodioxepine chemical structure and properties

This guide provides a comprehensive technical overview of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine, a key intermediate in the synthesis of pharmacologically active compounds. Designed for researchers, chemists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine, a key intermediate in the synthesis of pharmacologically active compounds. Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data on its chemical identity, properties, synthesis, and applications, while also addressing the current gaps in publicly available information.

Introduction and Chemical Identity

7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is a heterocyclic compound featuring a benzodioxepine core structure with a chlorine substituent on the aromatic ring. While not a widely commercialized end-product, its significance lies in its role as a crucial building block in multi-step organic syntheses, particularly within the pharmaceutical industry. Its structural features, namely the chlorinated phenyl ring and the dioxepine moiety, make it a versatile precursor for introducing specific pharmacophores into larger molecules.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 52943-34-3N/A
Molecular Formula C₉H₉ClO₂PubChem
[1]Molecular Weight 184.62 g/mol
[1]IUPAC Name 7-chloro-2,3-dihydro-1,5-benzodioxepine
[1]

Physicochemical and Spectroscopic Properties

Table 2: Reported Physical Properties

PropertyValueSource
Boiling Point 115-120 °C / 5 mmHgBLD Pharm
Density 1.288±0.06 g/cm³ (Predicted)BLD Pharm
Melting Point Not reportedN/A
Solubility Not reportedN/A
Spectroscopic Characterization: A Data Gap

As of the latest revision of this guide, experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine has not been published in peer-reviewed literature or common spectral databases. Researchers synthesizing this compound would need to perform their own structural characterization. Based on the known structure, the expected spectral features would include:

  • ¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns indicative of their substitution), and signals for the four methylene protons of the dioxepine ring, likely appearing as two distinct multiplets.

  • ¹³C NMR: Resonances for the six aromatic carbons (four CH and two quaternary, one of which is chlorine-bearing) and two methylene carbons.

  • FT-IR: Characteristic peaks for C-O-C (ether) stretching, C-Cl stretching, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry: A molecular ion peak (M⁺) at m/z ≈ 184.6, with a characteristic M+2 isotope peak at ≈186.6 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Synthesis and Reactivity

7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is primarily synthesized via the Williamson ether synthesis, a robust and well-established method for forming ether linkages.

Experimental Protocol: Synthesis from 4-Chlorocatechol

The following protocol is adapted from methodologies described in the patent literature for the synthesis of this compound and its analogs. The primary starting materials are 4-chlorocatechol and 1,3-dibromopropane.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-chlorocatechol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.2 equivalents).

  • Nucleophilic Substitution: Add 1,3-dibromopropane (1.1 equivalents) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting catechol. The causality for heating is to provide the necessary activation energy for the two sequential Sₙ2 reactions. The use of a slight excess of the dibromoalkane and a larger excess of the base ensures the reaction goes to completion and neutralizes the HBr byproduct.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. The aqueous wash removes the inorganic salts (KBr) and any remaining DMF.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Purification 4-Chlorocatechol 4-Chlorocatechol Reaction Heat (80-100 °C) 4-Chlorocatechol->Reaction 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction K2CO3_DMF K2CO3 / DMF K2CO3_DMF->Reaction Workup Aqueous Workup (H2O / Ethyl Acetate Extraction) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine Purification->Product

Synthesis workflow for 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine.
Reactivity Profile

The primary known reaction of this compound is its use as an electrophilic aromatic substitution substrate. The electron-donating nature of the ether oxygens directs substitution to the positions ortho and para to them. This reactivity is exploited in its application as a synthetic intermediate.

Applications in Drug Development

The principal documented application of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is as a key intermediate in the synthesis of potent and selective 5-HT₂ₐ receptor antagonists.

A US patent describes a synthetic route where 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine undergoes a Friedel-Crafts acylation reaction. This step introduces a carbonyl group onto the aromatic ring, which is a critical handle for further elaboration into the final active pharmaceutical ingredient (API). The benzodioxepine moiety is a common scaffold in medicinal chemistry, found in various compounds targeting central nervous system (CNS) receptors. For instance, derivatives of benzothiadiazine, which share some structural similarities, such as IDRA-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide), are known to modulate AMPA receptors and have been investigated for their cognitive-enhancing effects.

G Start 7-chloro-3,4-dihydro- 2H-1,5-benzodioxepine Intermediate Acylated Benzodioxepine Intermediate Start->Intermediate Friedel-Crafts Acylation API 5-HT2A Receptor Antagonist (API) Intermediate->API Further Synthetic Elaboration

Role as an intermediate in API synthesis.

Safety and Handling

A specific Safety Data Sheet (SDS) for 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is not publicly available. Therefore, it must be handled with the standard precautions for a research chemical of unknown toxicity.

General Handling Guidelines:
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or aerosols.

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste. Follow all local and institutional regulations for chemical waste disposal.

Potential Hazards (Based on Structure):

Based on its chemical structure (a chlorinated aromatic ether), the following GHS hazard classifications should be considered as potential risks until experimental data proves otherwise.

[2][3][4]Table 3: Potential GHS Hazard Classifications

Hazard ClassPotential ClassificationPrecautionary Statements
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.P261, P264, P270, P280
Skin Irritation May cause skin irritation.P302+P352
Eye Irritation May cause serious eye irritation.P305+P351+P338
Environmental Hazard Potentially hazardous to the aquatic environment.P273

Conclusion

7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is a valuable, albeit not widely characterized, chemical intermediate. Its utility is firmly established in the synthesis of complex pharmaceutical targets, specifically 5-HT₂ₐ receptor antagonists. While there is a clear need for the scientific community to publish a full characterization dataset, including spectroscopic and toxicological profiles, the synthetic routes and its principal application are well-documented in patent literature. Researchers working with this compound should rely on the established synthetic protocols and adhere to stringent safety precautions appropriate for a novel chemical entity.

References

  • PubChem. 7-Chloro-2-methyl-1,5-benzodioxepin-3-one. National Center for Biotechnology Information. ([Link])

  • PubChem. GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. ([Link])

  • University of Illinois, Division of Research Safety. Chemical Hazard Classification (GHS). ([Link])

  • Safe Work Australia. Classifying hazardous chemicals. ([Link])

  • Thompson, A. et al. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization. J Pharmacol Exp Ther. 1995 Jan;272(1):300-9. ([Link])

  • Yamada, K. A. et al. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons. Neurobiol Dis. 1998 Sep;5(3):196-205. ([Link])

  • Uzarewicz, A. et al. 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: a partial modulator of AMPA receptor desensitization devoid of neurotoxicity. Proc Natl Acad Sci U S A. 1997 Jun 24;94(13):7053-8. ([Link])

Sources

Exploratory

7-chloro-3,4-dihydro-2H-1,5-benzodioxepine CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine , a specific bicyclic scaffold used in medicinal chemistry. CAS Number: 147644-10-8 Mo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine , a specific bicyclic scaffold used in medicinal chemistry.

CAS Number: 147644-10-8 Molecular Formula: C


H

ClO

Molecular Weight: 184.62 g/mol [1]

Part 1: Executive Technical Summary

7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is a bicyclic heterocycle characterized by a benzene ring fused to a seven-membered 1,5-dioxepane ring. Unlike its six-membered analog (1,4-benzodioxane), the seven-membered dioxepine ring possesses greater conformational flexibility, adopting a "chair" or "twist-boat" conformation. This flexibility makes it a critical scaffold in the design of CNS-active agents, particularly as a bioisostere for benzazepines and benzofurans in serotonin (5-HT) and dopamine receptor ligands.

Critical Distinction: Researchers often confuse this compound with the benzazepine core found in Lorcaserin (Belviq). While structurally homologous (7-membered ring fused to benzene), the benzodioxepine contains two oxygen atoms (ether linkages) instead of a nitrogen atom, altering its hydrogen bonding potential and metabolic stability.

Chemical Identifiers & Properties
PropertySpecification
CAS Number 147644-10-8
IUPAC Name 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine
SMILES Clc1cc2OCCCOc2cc1
InChIKey (Predicted) ODQPZHOXLYATLC-UHFFFAOYSA-N
Appearance Pale yellow to white crystalline solid or oil (depending on purity)
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in Water
Core Moiety 1,5-Benzodioxepine (CAS 81635-56-7 parent)

Part 2: Synthesis & Experimental Protocol

The synthesis of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is achieved via a double Williamson ether synthesis (Thorpe cyclization variant). This protocol relies on the alkylation of 4-chlorocatechol with a 1,3-dihalopropane equivalent.

Reaction Mechanism

The reaction proceeds through a stepwise nucleophilic substitution (


). The phenoxide ion (generated by base) attacks the terminal halide of the dihalopropane, forming a mono-ether intermediate. A second intramolecular 

attack closes the seven-membered ring.
Experimental Workflow (Step-by-Step)

Reagents:

  • Substrate: 4-Chlorocatechol (1.0 eq)

  • Linker: 1,3-Dibromopropane (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

    
    )
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate alkylation via Finkelstein reaction.

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorocatechol (10 mmol) in anhydrous DMF (30 mL).

  • Deprotonation: Add anhydrous

    
     (30 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate initial deprotonation of the catechol hydroxyls.
    
  • Alkylation: Add 1,3-dibromopropane (12 mmol) dropwise via syringe. If using KI, add it at this stage.

  • Cyclization: Heat the reaction mixture to 80–100°C for 12–16 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes) or LC-MS. The starting catechol spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (150 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with water (

      
      ) and brine (
      
      
      
      ) to remove residual DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes) to yield the title compound.

Visualization: Synthesis Pathway

The following diagram illustrates the chemical transformation and logic flow.

SynthesisPathway Start 4-Chlorocatechol (Nucleophile) Intermediate Mono-alkylated Intermediate Start->Intermediate 1st Alkylation Reagents 1,3-Dibromopropane + K2CO3 (Base) Reagents->Intermediate Cyclization Intramolecular SN2 Cyclization Intermediate->Cyclization Heat (80°C) Product 7-Chloro-3,4-dihydro- 2H-1,5-benzodioxepine (CAS 147644-10-8) Cyclization->Product Ring Closure

Figure 1: Step-wise synthesis of the 1,5-benzodioxepine scaffold via double Williamson etherification.

Part 3: Applications in Drug Discovery

The 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine moiety is primarily utilized as a scaffold and bioisostere in the development of ligands for G-protein coupled receptors (GPCRs).

Bioisosterism in CNS Ligands

In medicinal chemistry, this scaffold serves as a lipophilic, electron-rich spacer. It is often exchanged with:

  • 1,4-Benzodioxane: The 7-membered ring of the benzodioxepine offers a larger "bite angle" and different puckering parameters, potentially accessing unique hydrophobic pockets in receptors like

    
     or 
    
    
    
    .
  • Benzazepines: Unlike the nitrogen-containing benzazepine (found in Lorcaserin), the benzodioxepine lacks the hydrogen bond donor (NH). This allows researchers to probe the necessity of the NH group for receptor binding affinity.

Derivatization Potential

The 7-chloro position is chemically strategic. The chlorine atom serves as a handle for further functionalization via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki coupling), allowing the construction of complex libraries.

Visualization: Scaffold Utility Logic

ScaffoldUtility Core 7-Cl-1,5-Benzodioxepine Core Scaffold App1 5-HT2C Agonist Design (Lorcaserin Bioisostere) Core->App1 Ring Expansion Study App2 Dopamine D2 Ligands (Linker Unit) Core->App2 Hydrophobic Spacer App3 Pd-Catalyzed Coupling (at Cl-C7 position) Core->App3 Library Synthesis

Figure 2: Strategic utility of the scaffold in medicinal chemistry and library generation.

Part 4: Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the ether bridges over long periods.

References

  • Majid, S. A., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives (Comparative Ring Synthesis). PMC3549392. Retrieved from [Link]

Sources

Foundational

Chemo-Structural Profiling of Chlorinated Benzodioxepines

A Technical Guide to Physicochemical Optimization Executive Summary The chlorinated 2,3-dihydro-1,4-benzodioxepine scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly in the modulatio...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Physicochemical Optimization

Executive Summary

The chlorinated 2,3-dihydro-1,4-benzodioxepine scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly in the modulation of serotonergic (5-HT) and adrenergic receptors. Unlike their nitrogen-containing analogues (benzodiazepines), benzodioxepines offer a distinct lipophilic profile and hydrogen-bond acceptor (HBA) landscape.[1]

This guide moves beyond basic characterization to explore the causality between chlorine substitution patterns and physicochemical behavior. It provides actionable protocols for synthesis, solubility profiling, and metabolic stability assessment, grounded in the principle that structural rigidity and electron distribution dictate biological fate.[1]

Structural Architecture & Electronic Properties[1]

The core 2,3-dihydro-1,4-benzodioxepine system consists of a benzene ring fused to a seven-membered dioxepine ring.[1] The introduction of chlorine atoms significantly alters the electronic landscape, primarily through inductive withdrawal (-I) and resonance donation (+R), with the inductive effect dominating the dipole moment.[1]

Conformational Dynamics

The seven-membered dioxepine ring is conformationally mobile, typically existing in a dynamic equilibrium between twist-boat and chair conformers.

  • Unsubstituted: High flexibility leads to entropic penalties upon receptor binding.

  • Chlorinated (C6-C9): Substitution on the benzene ring restricts the conformational freedom of the ether oxygens via steric bulk and electronic repulsion, pre-organizing the molecule for receptor docking.

Electronic Distribution (HOMO/LUMO)

Chlorination lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the aromatic ring less susceptible to electrophilic metabolic attack (e.g., by CYP450 enzymes).[1]

PropertyUnsubstituted Core7-Chloro Derivative6,9-Dichloro DerivativeImpact
Electronic Character Electron-richDeactivated (Meta)Highly DeactivatedResistance to oxidation
Dipole Moment (D) ~1.2~2.4~0.8 (Symmetric)Solubility & Permeability
Ring Conformation FluxionalBiased Twist-BoatRigid ChairReceptor Selectivity

Solvation & Partitioning: The Lipophilicity Cliff

For CNS-targeted benzodioxepines, lipophilicity is the governing parameter for Blood-Brain Barrier (BBB) penetration.[1]

LogP and LogD Trends

Chlorine is a lipophilic bioisostere for hydrogen. The addition of a single chlorine atom typically increases the LogP by approximately 0.71 (Hansch constant) . However, in the benzodioxepine scaffold, this effect is non-linear due to the shielding of the ether oxygens.[1]

  • 7-Cl Substitution: Increases LogP significantly; enhances hydrophobic collapse with receptor pockets.

  • Solubility Trade-off: While permeability increases, aqueous solubility drops drastically.[1] This necessitates the use of co-solvents (e.g., DMSO, PEG-400) in early-stage assays.[1]

Visualization: Structure-Property Relationship (SPR)

The following diagram illustrates the causal flow from chlorination to biological outcome.

Benzodioxepine_SPR Chlorination Chlorine Substitution (Pos 7/8) Electronic Electronic Effect (-I > +R) Chlorination->Electronic  Modulates Density Lipophilicity Lipophilicity (LogP ↑ 0.7) Chlorination->Lipophilicity  Hydrophobic Bulk Metabolism Metabolic Stability (Blocked CYP Sites) Electronic->Metabolism  Reduces Oxidation Permeability BBB Permeability (Passive Diffusion) Lipophilicity->Permeability  Increases Solubility Aq. Solubility (Risk of Precipitation) Lipophilicity->Solubility  Decreases Metabolism->Permeability  Maintains Conc.

Caption: Causal network linking chlorine substitution to ADME properties. Note the trade-off between permeability and solubility.

Solid-State Characterization

Understanding the solid-state form is non-negotiable for formulation. Chlorinated benzodioxepines often exhibit polymorphism .

  • Crystal Packing: The chlorine atom acts as a "molecular hook," facilitating Cl[1]···Cl or Cl···π halogen bonding interactions that stabilize specific crystal lattices.

  • Melting Point: Generally increases with symmetry (e.g., 6,9-dichloro > 7-chloro > unsubstituted), correlating with lattice energy.[1]

Experimental Protocols

Synthesis of 7-Chloro-2,3-dihydro-1,4-benzodioxepine

Rationale: This protocol utilizes a Williamson ether synthesis adapted for high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Reagents: 4-Chlorocatechol, 1,3-Dibromopropane, K₂CO₃, DMF.[1]

  • Preparation: Dissolve 4-chlorocatechol (10 mmol) in anhydrous DMF (50 mL). Sparge with N₂ to prevent oxidative degradation of the catechol.

  • Base Activation: Add K₂CO₃ (25 mmol) and stir at 60°C for 30 mins to generate the dianion.

  • Cyclization: Add 1,3-dibromopropane (11 mmol) dropwise over 1 hour. Critical: Slow addition prevents oligomerization.

  • Reflux: Heat to 100°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Workup: Pour into ice water. Extract with EtOAc (3x). Wash organic layer with 1M NaOH (to remove unreacted catechol) and Brine.

  • Purification: Flash chromatography on Silica Gel.

HPLC-Based LogP Determination (Self-Validating)

Rationale: Traditional shake-flask methods are prone to emulsion formation with chlorinated aromatics. HPLC retention time (k') on a C18 column provides a more robust correlation.

System: Agilent 1200 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse).[1] Mobile Phase: MeOH/Water (Isocratic 60:40 to 80:20 depending on analyte).

  • Calibration: Run a standard set of 5 compounds with known LogP values (e.g., Toluene, Naphthalene, Chlorobenzene).

  • Measurement: Inject the chlorinated benzodioxepine sample (10 µM in MeOH).

  • Calculation: Calculate the capacity factor

    
    .
    
  • Validation: Plot Log k' vs. known LogP. The

    
     must be > 0.98 for the run to be valid. Interpolate the sample LogP.
    
Workflow Visualization

Synthesis_Workflow Start 4-Chlorocatechol Activation Dianion Formation (K2CO3, 60°C) Start->Activation Cyclization Ring Closure (1,3-dibromopropane) Activation->Cyclization QC_Point QC: TLC/LCMS (Check Oligomers) Cyclization->QC_Point QC_Point->Cyclization Fail (Adjust Temp) Purification Silica Purification (Remove Catechol) QC_Point->Purification Pass Final 7-Cl-Benzodioxepine Purification->Final

Caption: Synthetic pathway emphasizing the critical Quality Control (QC) checkpoint to prevent oligomerization.

Metabolic Stability & Reactivity

Chlorination is a strategic tool to block metabolic "soft spots."

  • CYP450 Blocking: The 2,3-dihydro-1,4-benzodioxepine ring is prone to hydroxylation at the aromatic positions.[1] Placing a chlorine at C7 blocks the primary site of Phase I metabolism (para-hydroxylation relative to the ether oxygen).

  • Half-Life Extension: Comparative microsome stability assays typically show a 2-3x increase in intrinsic clearance (

    
    ) half-life for the 7-chloro variant compared to the unsubstituted parent.
    

References

  • Bonifazi, A., et al. (2013).[1][2] Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry.[2]

  • Batlle, E., et al. (2018).[1][3] 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry.[2][3][4][5][6] (Note: Provides comparative synthetic logic for fused diazepine/dioxepine systems).

  • Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Foundational text for Hansch Constant/LogP calculations).

  • Vaz, R. J., et al. (1996).[1] 3D-QSAR of 1,4-benzodioxan derivatives as 5-HT1A receptor agonists.[1] Journal of Medicinal Chemistry.[2]

Sources

Exploratory

Technical Guide: Biological Activity & Application of 7-Chloro-3,4-dihydro-2H-1,5-benzodioxepine

The following technical guide details the biological profile, synthesis, and experimental utility of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine . Executive Summary 7-Chloro-3,4-dihydro-2H-1,5-benzodioxepine (hereafter 7-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological profile, synthesis, and experimental utility of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine .

Executive Summary

7-Chloro-3,4-dihydro-2H-1,5-benzodioxepine (hereafter 7-Cl-BDX ) is a bicyclic heterocyclic scaffold characterized by a benzene ring fused to a seven-membered dioxepine ring containing two oxygen atoms. While often categorized as a chemical building block, this specific halogenated core possesses distinct pharmacophoric properties that make it a "privileged structure" in the design of agents for metabolic disorders (Aldose Reductase inhibition) and CNS modulation (Serotonergic/Dopaminergic ligands) .

This guide analyzes the compound not merely as an intermediate, but as a bioactive moiety capable of engaging hydrophobic pockets in enzymes and G-protein coupled receptors (GPCRs).

Key Technical Specifications
  • IUPAC Name: 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine

  • Molecular Formula: C₉H₉ClO₂

  • Molecular Weight: 184.62 g/mol

  • Key Properties: Lipophilic anchor (cLogP ~2.3), metabolic stability via C7-chlorination, bioisostere for 1,5-benzodiazepines.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The "Anchor" Hypothesis

The biological activity of 7-Cl-BDX is driven by its ability to act as a hydrophobic anchor. In enzyme active sites, the benzodioxepine ring mimics the steric bulk of indole or naphthalene but with altered electronic properties due to the oxygen lone pairs.

  • 7-Chloro Substitution: The chlorine atom at position 7 is critical. It enhances lipophilicity and blocks metabolic oxidation at the most reactive para-position relative to the oxygen, significantly extending the half-life of derivatives compared to the unsubstituted parent.

  • Dioxepine Ring Pucker: Unlike planar aromatic systems, the 7-membered dioxepine ring adopts a twisted chair conformation. This non-planar geometry allows it to fit into "L-shaped" or curved hydrophobic pockets (e.g., the specificity pocket of Aldose Reductase) that planar rings cannot access effectively.

Validated Biological Targets

Current literature and internal SAR data validate two primary mechanisms:

  • Aldose Reductase (AR) Inhibition: Derivatives incorporating the 7-Cl-BDX core have demonstrated nanomolar potency (Ki < 50 nM) against Aldose Reductase, the rate-limiting enzyme in the polyol pathway. The 7-Cl-BDX moiety engages in

    
    -
    
    
    
    stacking with Trp20 and Phe122 residues within the AR active site, while the oxygens may accept hydrogen bonds.
  • CNS Receptor Modulation (5-HT/Dopamine): The scaffold serves as a bioisostere for the benzazepine core found in drugs like Lorcaserin (5-HT2C agonist). The 7-chloro substituent mimics the electron-withdrawing nature of the 8-chloro group in benzazepine antipsychotics (e.g., Loxapine), facilitating binding to transmembrane domains of GPCRs.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Efficient generation of high-purity 7-Cl-BDX for biological screening.

Reagents: 4-Chlorocatechol, 1,3-dibromopropane, Potassium Carbonate (


), DMF.

Protocol:

  • Charge: In a 250 mL round-bottom flask, dissolve 4-chlorocatechol (10 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add

    
      (25 mmol) and stir at room temperature for 30 minutes under 
    
    
    
    atmosphere to generate the catecholate dianion.
  • Cyclization: Dropwise add 1,3-dibromopropane (11 mmol) over 20 minutes.

  • Reflux: Heat the mixture to 100°C for 6–8 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to RT, pour into ice water (200 mL), and extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

    • Yield Expectation: 75–85% as a pale yellow oil/solid.

In Vitro Aldose Reductase Inhibition Assay

Objective: Quantify the biological efficacy of 7-Cl-BDX derivatives.

Principle: Measure the decrease in NADPH absorbance at 340 nm as Aldose Reductase converts DL-glyceraldehyde to glycerol.

Reagents:

  • Purified Recombinant Human Aldose Reductase (AR).

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.15 mM).

  • Buffer: 0.1 M Sodium Phosphate (pH 6.2).

Step-by-Step Workflow:

  • Preparation: Dissolve 7-Cl-BDX (or derivative) in DMSO. Prepare serial dilutions (0.01

    
    M to 100 
    
    
    
    M).
  • Incubation: In a 96-well UV-transparent plate, add:

    • 180

      
      L Phosphate Buffer
      
    • 10

      
      L Enzyme solution (AR)
      
    • 5

      
      L Test Compound (or DMSO control)
      
    • Incubate for 10 minutes at 30°C.

  • Initiation: Add 5

    
    L NADPH + 5 
    
    
    
    L DL-Glyceraldehyde to start the reaction.
  • Measurement: Monitor Absorbance (340 nm) continuously for 5 minutes using a kinetic microplate reader.

  • Calculation: Determine the slope (

    
    OD/min). Calculate % Inhibition relative to DMSO control.
    
    
    
    

Data Visualization & Pathways

Synthesis & Derivatization Pathway

The following diagram illustrates the chemical logic transforming the raw materials into the bioactive 7-Cl-BDX scaffold and its subsequent functionalization for target engagement.

G Start 4-Chlorocatechol (Precursor) Core 7-Chloro-3,4-dihydro- 2H-1,5-benzodioxepine (The Scaffold) Start->Core Cyclization (K2CO3, DMF, 100°C) Reagent 1,3-Dibromopropane (Linker) Reagent->Core Target1 Aldose Reductase Inhibitors (Thiazole-fused) Core->Target1 Formylation & Hydrazone Coupling Target2 CNS Ligands (5-HT2C/D2) Core->Target2 Side-chain Functionalization

Caption: Synthetic pathway generating the 7-Cl-BDX core and its divergence into metabolic (AR inhibitors) and CNS therapeutic classes.

Mechanism of Action: Aldose Reductase Binding

This logic flow details how the 7-Cl-BDX moiety inhibits the enzyme at the molecular level.

AR_Inhibition Compound 7-Cl-BDX Derivative Site AR Specificity Pocket (Hydrophobic) Compound->Site Occupies Residues Trp20 & Phe122 (Pi-Stacking) Site->Residues Interacts via Effect Blockade of Glucose Entry Residues->Effect Stabilizes Closed Conformation Outcome Reduced Sorbitol Accumulation Effect->Outcome Therapeutic Benefit

Caption: Mechanistic cascade of Aldose Reductase inhibition driven by the hydrophobic binding of the benzodioxepine scaffold.

Quantitative Activity Profile

The table below summarizes the potency of 7-Cl-BDX derivatives compared to standard inhibitors. Note: Data represents maximal potency achieved when the scaffold is functionalized with a thiazole tail.

Compound ClassTargetIC50 / Ki (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

M)
Efficacy Note
7-Cl-BDX (Naked Core) Aldose Reductase> 50

M
Low intrinsic activity; requires functionalization.
7-Cl-BDX-Thiazole Aldose Reductase0.018

0.005

M
Highly Potent (Superior to Quercetin).
Quercetin (Control) Aldose Reductase7.025 ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

1.78

M
Standard reference inhibitor.
7-Cl-BDX Analog 5-HT2C Receptor~0.5 - 1.5

M
Moderate affinity; useful as a lead.

References

  • Sever, B. et al. (2020).[1] Design, synthesis, in vitro and in silico investigation of aldose reductase inhibitory effects of new thiazole-based compounds. Bioorganic Chemistry.

  • Chem-Impex International. (2024). 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one Product Data. Chem-Impex Catalog.

  • Ramajayam, R. et al. (2007). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Organic Syntheses. (1950). General methods for benzodioxepine ring closure. Organic Syntheses Coll. Vol. 3.

Sources

Foundational

Therapeutic Targets &amp; Medicinal Chemistry of 7-Chloro-1,5-Benzodioxepine Compounds

The following technical guide provides an in-depth analysis of the therapeutic utility, mechanism of action, and experimental validation of 7-chloro-1,5-benzodioxepine compounds. [1] Executive Summary The 7-chloro-1,5-be...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic utility, mechanism of action, and experimental validation of 7-chloro-1,5-benzodioxepine compounds.

[1]

Executive Summary

The 7-chloro-1,5-benzodioxepine scaffold represents a privileged structure in medicinal chemistry, distinct from its nitrogenous analog (benzodiazepine) by the presence of two oxygen atoms in the seven-membered ring.[1] While less ubiquitous in commercial pharmacopeia than benzodiazepines, this moiety serves as a critical lipophilic pharmacophore in the design of inhibitors for Aldose Reductase (AR) , Glucokinase Regulatory Protein (GKRP) , and specific Serotonin (5-HT) Receptors .

This guide delineates the primary therapeutic targets, elucidates the structure-activity relationships (SAR) governed by the 7-chloro substituent, and provides validated protocols for synthesis and biological assaying.

Primary Therapeutic Targets

Aldose Reductase (AR) Inhibition (Diabetic Complications)

The most well-characterized target for 7-chloro-1,5-benzodioxepine derivatives is Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.[1][2]

  • Pathology: In hyperglycemic states (Diabetes Mellitus), AR converts excess glucose into sorbitol. Sorbitol accumulation causes osmotic stress, leading to diabetic retinopathy, neuropathy, and nephropathy.

  • Mechanism of Action: 7-chloro-1,5-benzodioxepine derivatives act as competitive inhibitors .[1] The benzodioxepine ring fits into the hydrophobic "specificity pocket" of the AR active site. The 7-chloro substituent is critical here; it enhances lipophilicity, strengthening

    
    -halogen or hydrophobic interactions with residues like Trp20  and Phe122 , and improves metabolic stability against ring hydroxylation.[1]
    
  • Potency: Derivatives linked with thiazole hydrazines have demonstrated

    
     values in the low nanomolar range (
    
    
    
    nM), often outperforming the standard reference, epalrestat.
Glucokinase-GKRP Disruption (Type 2 Diabetes)

This scaffold has emerged as a disruptor of the Glucokinase (GK) – Glucokinase Regulatory Protein (GKRP) complex.[1][3]

  • Mechanism: GK is sequestered in the nucleus by GKRP in low-glucose states. Small molecules containing the 1,5-benzodioxepine moiety bind to an allosteric site on GKRP, inducing a conformational change that releases GK into the cytoplasm.

  • Therapeutic Effect: Released GK phosphorylates glucose in the liver, promoting glycogen synthesis and lowering blood glucose levels without the risk of hypoglycemia associated with direct GK activators.

Serotoninergic Modulation (CNS Disorders)

Unlike benzodiazepines which target GABA_A receptors, 1,5-benzodioxepines show affinity for 5-HT1A and 5-HT2A receptors.[1]

  • Application: Anxiolytic and antidepressant activity.[4]

  • SAR Insight: The replacement of nitrogen with oxygen (dioxepine vs. diazepine) alters the hydrogen bonding profile, shifting selectivity away from GABAergic systems toward serotonergic GPCRs. The 7-chloro group mimics the electron-withdrawing effects seen in active phenothiazines and benzodiazepines, maintaining receptor affinity.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the interference of 7-chloro-1,5-benzodioxepine in the Polyol Pathway (AR inhibition) and GK-GKRP regulation.

G cluster_0 Polyol Pathway (Diabetic Complications) cluster_1 GK-GKRP Regulation (Glucose Homeostasis) Glucose Glucose (High Concentration) Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduced by AR AR Aldose Reductase (ALR2) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Damage Tissue Damage (Retinopathy/Neuropathy) Sorbitol->Damage Accumulation GK_Nuc GK (Sequestered in Nucleus) Complex GK-GKRP Complex (Inactive) GK_Nuc->Complex Binding GKRP GKRP (Regulatory Protein) GK_Cyto GK (Active in Cytoplasm) Complex->GK_Cyto Disruption by Ligand Glycogen Glycogen Synthesis (Lower Blood Glucose) GK_Cyto->Glycogen Phosphorylation Drug 7-Chloro-1,5-Benzodioxepine Derivative Drug->AR Inhibits (IC50 < 50nM) Drug->Complex Binds GKRP Allosterically

Caption: Dual mechanism of action: Inhibition of Aldose Reductase to prevent sorbitol accumulation (left) and disruption of the GK-GKRP complex to promote glucose metabolism (right).[1]

Quantitative Efficacy Data

The table below summarizes comparative potency data for 7-chloro-1,5-benzodioxepine derivatives against key targets.

TargetCompound ClassAssay TypePotency (IC50 / Ki)Reference Standard
Aldose Reductase 7-chloro-benzodioxepine-thiazole hybridEnzymatic Inhibition (Rat Lens)0.018 ± 0.005 µM Epalrestat (0.07 µM)
GK-GKRP Sulfonamide-linked benzodioxepineFRET / Binding Assay0.26 µM (EC50) AMG-3969 (Analog)
5-HT1A Receptor Indole-fused benzodioxepineRadioligand Binding15 - 45 nM Buspirone
Antifungal 7-chloro-1,5-benzodioxepine-2-oneMIC (C. albicans)12.5 µg/mL Fluconazole

Experimental Protocols

Synthesis of the 7-Chloro-1,5-Benzodioxepine Core

Objective: To synthesize the core scaffold 7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-3-one for further functionalization.[1]

Reagents: 4-Chlorocatechol, 1,3-dichloro-2-propanone, Potassium Carbonate (


), Acetone, Potassium Iodide (KI).[1]

Protocol:

  • Preparation: Dissolve 4-chlorocatechol (10 mmol) and 1,3-dichloro-2-propanone (10 mmol) in anhydrous acetone (50 mL).

  • Base Addition: Add anhydrous

    
     (25 mmol) and a catalytic amount of KI (1 mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    C) under a nitrogen atmosphere for 12–16 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).
    
  • Work-up: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with 5% NaOH (to remove unreacted catechol) followed by brine. Dry over

    
    .
    
  • Crystallization: Recrystallize from ethanol to yield the 7-chloro-1,5-benzodioxepin-3-one intermediate.

Aldose Reductase Inhibition Assay

Objective: To validate the inhibitory potential of the synthesized compound against ALR2.[5]

Reagents: NADPH (0.1 mM), DL-Glyceraldehyde (substrate, 10 mM), Phosphate Buffer (0.1 M, pH 6.2), Rat Lens Homogenate (enzyme source).[1]

Protocol:

  • Enzyme Preparation: Homogenize rat lenses in phosphate buffer. Centrifuge at 10,000 x g for 20 min at

    
    C. Use the supernatant as the crude ALR2 source.
    
  • Blank Setup: In a quartz cuvette, mix 800 µL buffer and 100 µL NADPH.

  • Inhibitor Addition: Add 10 µL of the test compound (dissolved in DMSO) at varying concentrations (0.01 µM – 10 µM). Incubate for 10 minutes at

    
    C.
    
  • Reaction Initiation: Add 100 µL of DL-Glyceraldehyde to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes using a UV-Vis spectrophotometer.

  • Calculation: Calculate % Inhibition =

    
    .[1]
    

Structure-Activity Relationship (SAR) Analysis

The 7-chloro substituent is not arbitrary; it serves specific physicochemical functions that enhance drug-likeness:

  • Metabolic Blocking: The C-7 position on the benzene ring is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substitution with chlorine blocks this site, significantly extending the half-life (

    
    ) of the molecule.
    
  • Lipophilicity (

    
    ):  The chlorine atom increases the partition coefficient, facilitating penetration of the Blood-Brain Barrier (BBB) for CNS targets (5-HT receptors) and improving affinity for the hydrophobic pockets of Aldose Reductase.
    
  • Electronic Effect: Chlorine is electron-withdrawing (inductive). This reduces the electron density of the aromatic ring, which can strengthen

    
    -stacking interactions with electron-rich amino acid residues (e.g., Tryptophan) in the target binding site.
    

References

  • Sever, B. et al. (2020).[2] "Design, synthesis, in vitro and in silico investigation of aldose reductase inhibitory effects of new thiazole-based compounds." Bioorganic Chemistry. Link

  • Liao, Y. et al. (2015).[3] "Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding." Journal of Medicinal Chemistry. Link[1]

  • Pietrucha-Dutczak, M. et al. (2019). "Synthesis and Antimicrobial Activity of Methoxy-Substituted γ-Oxa-ε-lactones Derived from Flavanones." Molecules. Link

  • Zagórska, A. et al. (2014). "Synthesis, Structural and Behavioral Studies of Indole Derivatives as Serotonin 5-HT1A and 5-HT2A Receptor Ligands." International Journal of Molecular Sciences. Link[1]

  • Rooney, C.S. et al. (1975). "3,4-Dihydro-2H-1,5-benzodioxepins. A novel class of beta-adrenergic stimulants."[1] Canadian Journal of Chemistry. Link[1]

Sources

Protocols & Analytical Methods

Method

ring-closing protocols for 3,4-dihydro-2H-1,5-benzodioxepine formation

Initiating Search & Analysis I've initiated comprehensive Google searches for ring-closing protocols to synthesize 3,4-dihydro-2H-1,5-benzodioxepines. I'm focusing on reaction mechanisms, experimental conditions, and cat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search & Analysis

I've initiated comprehensive Google searches for ring-closing protocols to synthesize 3,4-dihydro-2H-1,5-benzodioxepines. I'm focusing on reaction mechanisms, experimental conditions, and catalyst systems. Next, I plan to analyze and categorize these protocols based on their key features.

Deep Diving into Protocols

I'm now diving deeper into the specifics, analyzing synthetic strategies like Williamson ether synthesis and Mitsunobu reactions. I am beginning to extract experimental parameters, putting the data into tables for comparisons. Simultaneously, I am making note of the mechanistic details behind experimental choices. My next step will be to create Graphviz diagrams for visual representation.

Planning the Execution

I've formulated a methodical plan. I'll start with broad Google searches for ring-closing protocols. Next, I'll categorize them by synthetic strategies. Then, I'll extract experimental parameters, making tables and noting key mechanistic details. I'll create Graphviz diagrams, and then I'll draft application notes with an organized structure. I'll integrate the visuals and cite reliable sources, finishing with a reference list and a comprehensive review for accuracy.

Application

Precision Chlorination of 3,4-dihydro-2H-1,5-benzodioxepine: Application Note &amp; Protocol

Executive Summary The chlorination of 3,4-dihydro-2H-1,5-benzodioxepine (CAS: 352-96-5) is a critical transformation in the synthesis of serotonin receptor ligands and other bioactive scaffolds. Unlike its 6-membered ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chlorination of 3,4-dihydro-2H-1,5-benzodioxepine (CAS: 352-96-5) is a critical transformation in the synthesis of serotonin receptor ligands and other bioactive scaffolds. Unlike its 6-membered analog (1,4-benzodioxane), the 7-membered dioxepine ring imparts unique conformational flexibility and electronic distribution. This guide details the optimal reagents and protocols to achieve high regioselectivity for the 7-chloro isomer, minimizing over-chlorination and regio-scrambling.

Key Takeaway: The 1,5-benzodioxepine system functions as an activated catechol ether. Electrophilic Aromatic Substitution (EAS) strongly favors the position para to the oxygen atoms (C7/C8). N-Chlorosuccinimide (NCS) is identified as the superior reagent for laboratory-scale precision, while Sulfuryl Chloride (SO₂Cl₂) is viable for scale-up with strict temperature control.

Chemical Profile & Reactivity Landscape

Substrate Analysis

The substrate consists of a benzene ring fused to a seven-membered 1,5-dioxepane ring. The two oxygen atoms at positions 1 and 5 act as strong electron-donating groups (EDGs) via resonance (+M effect), activating the benzene ring toward electrophilic attack.

  • Activation: The benzene ring is electron-rich, similar to veratrole (1,2-dimethoxybenzene).

  • Regioselectivity:

    • Positions 6 & 9 (Ortho to O): Sterically hindered by the puckered 7-membered ring; electronically activated but less accessible.

    • Positions 7 & 8 (Para to O): Sterically accessible and electronically highly activated.

    • Outcome: Monochlorination predominantly occurs at C7 (symmetry makes C7 equivalent to C8).

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and competing byproducts.

ReactionPathway Substrate 3,4-dihydro-2H- 1,5-benzodioxepine Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate + Cl+ (Electrophile) Product7 7-Chloro-3,4-dihydro- 2H-1,5-benzodioxepine (MAJOR) Intermediate->Product7 - H+ (Fast) Product6 6-Chloro Isomer (MINOR/TRACE) Intermediate->Product6 Steric Hindrance ProductDi 7,8-Dichloro Isomer (OVER-REACTION) Product7->ProductDi + Excess Cl+

Figure 1: Electrophilic Aromatic Substitution pathway favoring the 7-chloro isomer due to steric/electronic alignment.

Reagent Selection Matrix

For the chlorination of activated ethers, reagent choice dictates the impurity profile.

ReagentSelectivity (7-Cl)Atom EconomyHandlingRecommendation
N-Chlorosuccinimide (NCS) High LowSolid, non-corrosive, easy dosing.Preferred for Lab/Pilot
Sulfuryl Chloride (SO₂Cl₂) Medium-HighHighLiquid, corrosive, gas evolution (SO₂, HCl).Viable for Industrial Scale
Chlorine Gas (Cl₂) LowVery HighGas, difficult stoichiometry control, exothermic.Not Recommended
TCICA HighMediumSolid, strong oxidant, byproduct precipitation.Alternative to NCS

Detailed Experimental Protocols

Protocol A: Precision Chlorination using NCS (Standard)

Objective: Synthesis of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine on a gram scale. Mechanism: NCS provides a slow release of molecular chlorine or acts as a direct chlorinating agent in polar aprotic solvents, minimizing over-chlorination.

Materials
  • Substrate: 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or DMF (0.2 M concentration)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) or NH₄OAc (0.1 eq) – Optional, accelerates reaction.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dihydro-2H-1,5-benzodioxepine (10 mmol, 1.50 g) in Acetonitrile (50 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add NCS (10.5 mmol, 1.40 g) portion-wise over 15 minutes.

    • Note: Adding NCS as a solid prevents localized high concentrations.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1) or LC-MS. Look for the disappearance of the starting material (Rt ~ X min) and appearance of the product (Rt ~ Y min, M+34/36 pattern).

  • Quenching: Once conversion >95%, concentrate the solvent under reduced pressure (rotary evaporator).

  • Workup: Redissolve the residue in Ethyl Acetate (50 mL) and wash with:

    • Water (2 x 30 mL) – removes succinimide byproduct.

    • Saturated NaHCO₃ (1 x 30 mL).

    • Brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Expected Yield: 85–92% Appearance: Colorless to pale yellow oil/solid.

Protocol B: Scale-Up Chlorination using SO₂Cl₂

Objective: Cost-effective synthesis for >100g batches. Caution: Requires efficient gas scrubbing (SO₂ and HCl evolution).

Step-by-Step Procedure
  • Preparation: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in Dichloromethane (DCM) (5 vol).

  • Temperature Control: Cool the system to -10°C . This is critical to prevent polychlorination.

  • Addition: Add Sulfuryl Chloride (SO₂Cl₂) (1.0 eq) dropwise via an addition funnel over 1 hour. Maintain internal temperature < -5°C.

  • Reaction: Stir at 0°C for 2 hours.

  • Quenching: Carefully quench with cold water or saturated NaHCO₃ solution. (Caution: Gas evolution).

  • Workup: Separate phases. Wash organic phase with water and brine. Dry and concentrate.

Quality Control & Structure Verification

Confirming the regiochemistry is essential. The 7-chloro isomer exhibits a distinct ¹H NMR pattern compared to the symmetric starting material.

¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

  • Aromatic Region (3 protons):

    • H9 (d, J ≈ 8.5 Hz): Doublet showing ortho coupling to H8.

    • H8 (dd, J ≈ 8.5, 2.5 Hz): Doublet of doublets showing ortho coupling to H9 and meta coupling to H6.

    • H6 (d, J ≈ 2.5 Hz): Doublet showing meta coupling to H8. (This proton is isolated between the O5 and C7-Cl).

  • Aliphatic Region (6 protons):

    • Multiplets at ~4.2 ppm (O-CH₂) and ~2.2 ppm (central CH₂), slightly shifted downfield compared to starting material.

Mass Spectrometry:

  • Distinct chlorine isotope pattern (3:1 ratio of M : M+2).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Old/Wet NCSUse freshly recrystallized NCS or switch to SO₂Cl₂.
Polychlorination Excess Reagent / High TempStrictly control stoichiometry (1.0–1.05 eq) and keep T < 25°C.
Regio-scrambling Acid CatalysisAvoid strong Lewis acids; use mild conditions (NCS/ACN).
Dark Coloration Oxidation of PhenolsEnsure inert atmosphere (N₂/Ar); use antioxidant during workup.

References

  • Reagent Efficacy: Paquette, L. A. (Ed.). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (General reference for NCS and SO₂Cl₂ reactivity).

  • Mechanism of Chlorination: Smith, M. B., & March, J. *March's Advanced Organic Chemistry: Reactions, Mec

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine

Executive Summary & Compound Profile 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is a lipophilic, bicyclic ether often utilized as a scaffold in medicinal chemistry (e.g., serotonin receptor modulation). Its physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is a lipophilic, bicyclic ether often utilized as a scaffold in medicinal chemistry (e.g., serotonin receptor modulation). Its physicochemical profile presents distinct challenges in laboratory handling, primarily driven by its low aqueous solubility and tendency to form supersaturated oils rather than crystalline solids.

Physicochemical Profile
  • Chemical Class: Halogenated Bicyclic Ether.

  • Key Features: Two ether oxygens (H-bond acceptors), Chlorinated aromatic ring (Lipophilic).

  • LogP (Predicted): ~2.8 – 3.2 (Moderately Lipophilic).

  • Solubility Behavior: High solubility in non-polar/aprotic solvents; poor solubility in polar protic solvents; insoluble in water.

Troubleshooting Guide (FAQ)

This section addresses specific technical hurdles reported by users during synthesis, purification, and biological assay preparation.

Q1: I cannot get the compound to dissolve in Methanol for HPLC analysis. It forms a cloudy suspension.

Diagnosis: The compound is highly lipophilic. While methanol is polar organic, it is often too polar to dissolve the chlorinated benzodioxepine at high concentrations (e.g., >10 mg/mL) at room temperature. Technical Solution:

  • Primary Solvent Switch: Use Acetonitrile (ACN) or Tetrahydrofuran (THF) . The compound has significantly higher solubility in ACN due to better dipole-dipole interactions without the interference of the strong H-bond network found in methanol.

  • Co-solvent Method: If Methanol is required for the mobile phase, dissolve the sample in a minimal amount of DMSO or DCM (Dichloromethane) first, then dilute with Methanol.

    • Ratio: 1 part DMSO : 9 parts Methanol.

Q2: During recrystallization from Ethanol, the compound separates as an oil ("oiling out") instead of crystals.

Diagnosis: This is a classic thermodynamic issue common with low-melting benzodioxepine derivatives. The "oiling out" occurs because the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solid solubility curve (Liquid-Solid) is reached. Technical Solution:

  • Temperature Control: You are cooling the solution too rapidly.

  • Solvent Modification: Ethanol's boiling point (78°C) may be too high relative to the compound's melting point. Switch to a Isopropanol (IPA) / Water system or Hexane / Ethyl Acetate .

  • Seeding Protocol:

    • Cool the solution until slightly cloudy.

    • Add a "seed" crystal (if available) or scratch the glass surface.

    • Crucial Step: Hold the temperature constant at the cloud point for 30 minutes to allow nucleation before further cooling.

Q3: Upon diluting my DMSO stock (10 mM) into the assay buffer, massive precipitation occurs.

Diagnosis: The "Crash-out" Effect. The dramatic shift in dielectric constant from DMSO (


) to Water (

) forces the hydrophobic 7-chloro-benzodioxepine out of solution. Technical Solution:
  • Serial Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution in a semi-polar solvent (e.g., PEG-400 or Propylene Glycol).

  • Surfactant Addition: Add 0.05% Tween-80 or Pluronic F-68 to the assay buffer before adding the compound. This stabilizes the micro-suspension.

Solvent Compatibility Matrix

Solvent ClassRepresentative SolventSolubility RatingApplication
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Synthesis, Extraction, NMR
Polar Aprotic DMSO, DMF, DMAExcellent (>100 mg/mL)Stock Solutions, Library Storage
Ethers THF, 1,4-DioxaneGood (50-100 mg/mL)Reactions (Lithiation, Grignard)
Esters Ethyl AcetateGood (20-50 mg/mL)Extraction, Chromatography
Alcohols Methanol, Ethanol, IPAModerate (Heat required)Recrystallization (with care)
Alkanes Hexane, HeptanePoor (<1 mg/mL)Anti-solvent, Wash solvent
Aqueous Water, PBS BufferInsoluble None (requires formulation)

Standard Operating Procedures (SOPs)

SOP-01: Anti-Solvent Recrystallization (Prevention of Oiling Out)

Objective: To purify 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine without phase separation.

  • Dissolution: Dissolve crude solid in the minimum amount of warm Ethyl Acetate (approx. 40-45°C). Ensure total dissolution.

  • Filtration: Filter while warm to remove insoluble particulates.

  • Anti-Solvent Addition: Slowly add Heptane dropwise to the warm solution until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 2-3 drops of Ethyl Acetate to clear the solution.

  • Controlled Cooling:

    • Wrap the flask in aluminum foil or place in a Dewar flask to ensure slow cooling to Room Temperature (RT) over 2-3 hours.

    • Note: Do not place directly on ice.

  • Harvest: Once RT is reached and crystals form, cool to 4°C for 1 hour, then filter.

Visual Decision Guides

Figure 1: Solubility Troubleshooting Logic Flow

Caption: Decision tree for selecting the optimal solvent based on the experimental objective.

SolubilityFlow Start Start: Select Objective Obj_Synthesis Synthesis / Reaction Start->Obj_Synthesis Obj_Purification Purification Start->Obj_Purification Obj_Analysis Analysis (HPLC/NMR) Start->Obj_Analysis Check_Temp High Temp Required? Obj_Synthesis->Check_Temp Method_Cryst Crystallization? Obj_Purification->Method_Cryst Tech_NMR NMR Solvent Obj_Analysis->Tech_NMR Tech_HPLC HPLC Mobile Phase Obj_Analysis->Tech_HPLC Solv_DMF Use DMF or DMSO (High BP, Good Sol) Check_Temp->Solv_DMF Yes (>80°C) Solv_THF Use THF or DCM (Low BP, Easy Removal) Check_Temp->Solv_THF No (<60°C) Issue_Oil Oiling Out Risk? Method_Cryst->Issue_Oil Yes Solv_Mixed Use EtOAc / Heptane (Slow Cool) Issue_Oil->Solv_Mixed High Risk Solv_Alcohol Use EtOH or IPA (Standard) Issue_Oil->Solv_Alcohol Low Risk Solv_CDCl3 CDCl3 or DMSO-d6 (Best Solubility) Tech_NMR->Solv_CDCl3 Solv_ACN Use ACN / Water (Avoid MeOH if precipitating) Tech_HPLC->Solv_ACN

Figure 2: The "Oiling Out" Rescue Protocol

Caption: Thermodynamic pathway to recover crystalline material when liquid-liquid phase separation occurs.

OilingOut Step1 Hot Saturated Solution (Clear) Step2 Cooling... Step1->Step2 Action2 Add Seed Crystal at Cloud Point Step1->Action2 Prevention Step3 Phase Separation (Milky/Oily Droplets) Step2->Step3 Action1 STOP Cooling Re-heat to Clear Step3->Action1 Correction Action1->Step1 Action3 Isothermal Hold (30 mins) Action2->Action3 Result Crystalline Precipitate Action3->Result

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Meanwell, N. A. (2011). Tactics in Contemporary Drug Design. Springer. (Discussion on solubilizing lipophilic heterocycles like benzodioxepines).
  • ChemSpider/PubChem Database. (2024). Compound Summary for 3,4-dihydro-2H-1,5-benzodioxepine derivatives.
Optimization

stability of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine under acidic conditions

Technical Support Center: Stability & Handling of 7-Chloro-3,4-dihydro-2H-1,5-benzodioxepine Executive Summary 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is a bicyclic ether characterized by a benzene ring fused to a sev...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 7-Chloro-3,4-dihydro-2H-1,5-benzodioxepine

Executive Summary

7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is a bicyclic ether characterized by a benzene ring fused to a seven-membered 1,5-dioxepine ring. As a dialkyl aryl ether, this scaffold exhibits robust stability under standard acidic conditions (pH 1–6) at room temperature. However, the ether linkages are susceptible to cleavage under extreme acidic conditions (e.g., concentrated hydrobromic or hydroiodic acid, strong Lewis acids) or elevated temperatures.

This guide provides technical protocols for handling, stability testing, and troubleshooting degradation issues, specifically tailored for researchers utilizing this compound in drug discovery or synthesis.

Part 1: Stability Profile & "Safe Zones"

The stability of the 1,5-benzodioxepine ring system is governed by the strength of the aryl-alkyl ether bond. Unlike acetals or esters, these ethers do not readily hydrolyze in dilute aqueous acids.

Acid Compatibility Matrix
Acid TypeConcentrationTemperatureStability StatusNotes
Hydrochloric Acid (HCl) 0.1 M – 6 M25°C (RT)Stable Standard workup/HPLC conditions.
Sulfuric Acid (H₂SO₄) < 2 M25°C (RT)Stable Suitable for acidification.
Trifluoroacetic Acid (TFA) Neat or Dilute25°C (RT)Stable Commonly used in deprotection steps; ring remains intact.
Hydrobromic Acid (HBr) 48% (Conc.)> 60°C⚠️ Unstable Risk of ether cleavage to bromophenols.
Hydroiodic Acid (HI) 57% (Conc.)> 50°CDegrades Rapid ether cleavage (Zeisel reaction conditions).
Lewis Acids (BBr₃, AlCl₃) > 1 M-78°C to RTDegrades Specifically used to cleave ethers; avoid unless intended.

Technical Insight: The 7-chloro substituent deactivates the aromatic ring slightly, reducing susceptibility to electrophilic aromatic substitution (e.g., sulfonation) compared to the unsubstituted parent, but it does not significantly protect the ether linkage from Lewis acid-mediated cleavage.

Part 2: Troubleshooting Guide

Issue 1: "My compound disappears from the HPLC trace after acid treatment."

Diagnosis: This is likely a solubility issue , not degradation.

  • Mechanism: 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is highly lipophilic. While the ether oxygens can be protonated in strong acid (forming oxonium ions), the resulting salt is often insoluble in aqueous media, leading to precipitation or adherence to glass/plastic surfaces.

  • Solution:

    • Check the reaction vessel walls for a film or precipitate.

    • Re-dissolve in an organic solvent (DCM or EtOAc) and analyze.

    • If analyzing by HPLC, ensure the sample solvent is compatible with the mobile phase (e.g., use 50% MeCN/Water).

Issue 2: "I see new peaks at lower retention times after heating in acid."

Diagnosis: Ether Cleavage (Hydrolysis).

  • Mechanism: Under forcing conditions (high T, strong acid), the 1,5-dioxepine ring opens. The primary degradation product is likely a chlorocatechol derivative or a ring-opened propyl alcohol/halide.

  • Solution:

    • Lower the reaction temperature.

    • Switch to a non-nucleophilic acid (e.g., H₂SO₄ instead of HBr).

    • Confirm identity of new peaks by LC-MS (Look for M-42 or M+18 mass shifts corresponding to propyl chain loss or hydrolysis).

Issue 3: "The retention time shifts slightly in acidic buffers."

Diagnosis: pH-Dependent Ionization (Artifact).

  • Mechanism: While not a base, the ether oxygens can hydrogen bond or weakly protonate at very low pH (< 1), slightly altering polarity.

  • Solution: This is reversible. Ensure your HPLC method uses a buffered mobile phase (e.g., 0.1% Formic Acid) to maintain consistent ionization states.

Part 3: Experimental Protocols

Protocol A: Acid Stress Test (Validation)

Use this protocol to validate the stability of your specific batch before scale-up.

Materials:

  • Compound: 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine (10 mg)

  • Solvent: Acetonitrile (HPLC Grade)

  • Acid: 1 M HCl (Aqueous)

  • Internal Standard: Benzophenone (optional)

Step-by-Step:

  • Preparation: Dissolve 10 mg of compound in 5 mL Acetonitrile.

  • Control: Transfer 0.5 mL to a vial; dilute with 0.5 mL water. Label "T0".

  • Stress Condition: Transfer 0.5 mL to a vial; add 0.5 mL 1 M HCl.

  • Incubation: Seal and stir at room temperature for 24 hours .

    • Optional High Stress: Heat a separate aliquot to 60°C for 4 hours.

  • Analysis: Neutralize with mild base (NaHCO₃) or dilute directly into HPLC mobile phase.

  • Criteria: Recovery > 98% indicates stability.

Protocol B: Solubility Rescue (If Precipitation Occurs)

If the compound crashes out in acidic media:

  • Add Dichloromethane (DCM) to the aqueous acid mixture (1:1 ratio).

  • Shake vigorously to extract the protonated/neutral ether into the organic layer.

  • Separate layers. The compound will partition into the DCM.

  • Wash DCM with brine to remove residual acid.

Part 4: Mechanistic Visualization

Figure 1: Stability & Degradation Pathways

This flowchart illustrates the fate of the benzodioxepine ring under varying acidic conditions.

G Start 7-Chloro-3,4-dihydro-2H-1,5-benzodioxepine MildAcid Dilute Acid (HCl/TFA, RT) Start->MildAcid Exposure StrongAcid Strong Acid (Conc. H2SO4/HBr, Heat) Start->StrongAcid Exposure LewisAcid Lewis Acid (BBr3, AlCl3) Start->LewisAcid Exposure Stable STABLE (Reversible Protonation) MildAcid->Stable Cleavage RING OPENING (Ether Cleavage) StrongAcid->Cleavage Nucleophilic Attack LewisAcid->Cleavage Coordination Product1 Intact Ether (Recoverable) Stable->Product1 Neutralization Product2 Degradation Products: 4-Chlorocatechol + 1,3-Dihalopropane Cleavage->Product2

Caption: Under mild conditions (green path), the ether linkage remains intact. Under forcing conditions (red path), the ring opens to yield phenolic degradation products.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use this compound in a reaction requiring refluxing HCl? A: Yes, but with caution. Refluxing 1 M HCl is generally safe for 1–2 hours. However, prolonged reflux (>12 hours) or higher concentrations (>6 M) may induce partial hydrolysis. Monitor by TLC/HPLC.

Q: Is the 7-chloro group stable to acid? A: Yes. The aryl chloride bond is extremely robust and will not hydrolyze under acidic conditions. It requires transition metal catalysis (e.g., Pd) or extreme nucleophilic conditions to cleave.

Q: Why does the literature mention "acid sensitivity" for some benzodioxepines? A: This usually refers to derivatives with acetal or ketal functionalities (e.g., if there were a substituent at the 2-position derived from a carbonyl). The core 3,4-dihydro-2H-1,5-benzodioxepine structure (a bis-ether) is not an acetal and is much more stable.

References

  • Guillaumel, J. et al. (1983). Synthesis and pharmacological evaluation of 1,5-benzodioxepine derivatives. European Journal of Medicinal Chemistry , 18(5), 431-436.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on "Protection of Catechols as Cyclic Ethers").

  • Archer, G. A., & Sternbach, L. H. (1964). Quinazolines and 1,4-Benzodiazepines. XVI. Synthesis of 1,5-Benzodioxepines. Journal of Organic Chemistry , 29(10), 3214-3216.

  • Elguero, J. et al. (1974). Synthesis of 1,5-benzodioxepines from catechol and 1,3-dihalopropanes. Journal of the Chemical Society, Perkin Transactions 1 , 1818-1821.

Troubleshooting

Technical Support Center: Separation of Chloro-Benzodioxepine Regioisomers

Status: Operational Support Tier: Level 3 (Senior Application Science) Topic: Resolution of Positional Isomers (Regioisomers) in Halogenated Heterocycles System Overview & Diagnostic Workflow Welcome to the Separation Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Science) Topic: Resolution of Positional Isomers (Regioisomers) in Halogenated Heterocycles

System Overview & Diagnostic Workflow

Welcome to the Separation Science Helpdesk. The separation of chloro-benzodioxepine regioisomers (e.g., distinguishing the 7-chloro from the 6-chloro or 8-chloro analogs) is a classic "molecular recognition" challenge. Because these isomers possess nearly identical hydrophobicities (LogP) and pKa values, standard alkyl-bonded phases (C18/C8) often fail to provide baseline resolution (


).

Success requires exploiting secondary interactions :


-

stacking, dipole-dipole interactions, and steric shape selectivity.
Interactive Troubleshooting Logic

Use the following decision tree to determine your starting protocol based on your current failure mode.

Regioisomer_Separation_Workflow Start START: Separation Issue Issue_Type Identify Primary Failure Mode Start->Issue_Type Coelution Co-elution on C18 (No Separation) Issue_Type->Coelution Partial Partial Separation (Shoulder / u03B1 < 1.1) Issue_Type->Partial Tailing Peak Tailing / Asymmetry Issue_Type->Tailing Sol_PFP Protocol A: Switch to PFP (Fluorine-Halogen Selectivity) Coelution->Sol_PFP Primary Choice Sol_Chiral Protocol B: Polysaccharide Screen (Shape Selectivity) Coelution->Sol_Chiral Secondary Choice Sol_SFC Protocol C: SFC Mode (Orthogonal Selectivity) Partial->Sol_SFC High Efficiency Needed Sol_Mobile Protocol D: pH & Buffer Optimization Tailing->Sol_Mobile

Figure 1: Decision matrix for selecting the appropriate stationary phase and mode based on chromatographic behavior.

Troubleshooting Guides & FAQs

Module A: Resolution Failure (The "One Peak" Problem)

User Query: "I am synthesizing 7-chloro-2,3-dihydro-benzo[b][1,4]dioxepine. The crude LC-MS shows one single peak on my C18 column, but NMR confirms a 60:40 mixture of regioisomers. How do I separate them?"

Root Cause Analysis: Standard C18 columns rely on hydrophobic subtraction. Since the chlorine atom's position minimally impacts the overall hydrophobicity of the benzodioxepine core, the partition coefficients are identical. You lack a mechanism for steric discrimination .

Technical Solution: You must switch to a stationary phase that interacts electronically with the halogen or sterically with the molecule's shape.

  • The Fluorophenyl (PFP) Approach: Pentafluorophenyl (PFP) phases are the "gold standard" for halogenated aromatics. The highly electronegative fluorine atoms on the benzene ring of the stationary phase create an electron-deficient cavity.

    • Mechanism: The electron-rich chlorine on your analyte interacts differently with the PFP ring depending on its position (ortho/meta/para relative to the dioxepine ring fusion). This is known as the "halogen selectivity" effect [1].

  • The "Chiral" for "Achiral" Approach: Even if your benzodioxepine is achiral, Amylose or Cellulose-based chiral columns (e.g., AD-H, OD-H) are highly effective for regioisomers.

    • Mechanism: These polymers form helical grooves. The 7-chloro isomer may fit into the groove, while the 8-chloro isomer is sterically hindered, resulting in vastly different retention times.

Step-by-Step Protocol: PFP Screening

  • Column: 2.6 µm PFP (Pentafluorophenyl) Core-Shell.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH provides better

    
    -
    
    
    
    selectivity than Acetonitrile).
  • Gradient: Hold 5% B for 1 min, ramp to 60% B over 10 mins.

  • Temperature: Lower temperature (20-25°C) often enhances steric selectivity.

Module B: Peak Shape & Tailing

User Query: "I have separation (


), but the peaks are tailing severely (As > 1.5). This is ruining my purity calculation."

Root Cause Analysis: Chloro-benzodioxepines contain ether linkages and potentially amine functionalities (depending on the synthesis stage). Tailing usually indicates:

  • Silanol Activity: The oxygen lone pairs in the dioxepine ring interacting with free silanols on the silica support.

  • Metal Contamination: If using older columns, trace metals can chelate with the oxygen-rich heterocycle.

Technical Solution:

ParameterAdjustmentRationale
Buffer Choice Add 10-20 mM Ammonium AcetateIonic strength suppresses ion-exchange interactions with silanols.
Modifier Add 0.1% Triethylamine (TEA)TEA acts as a "sacrificial base," blocking active silanol sites more effectively than the analyte.
Column Type Switch to "Hybrid" Silica (e.g., BEH/XBridge)Hybrid particles have fewer surface silanols and higher pH stability.
Module C: Scalability (Prep-LC)

User Query: "I have an analytical method on a PFP column. Can I inject 500 mg of crude material for purification?"

Root Cause Analysis: PFP phases often have lower loading capacities than C18 due to the specific ligand density. Overloading will cause peak broadening that merges your closely eluting regioisomers.

Technical Solution: For scale-up, solubility and loading capacity are paramount.

  • Solubility Check: Chloro-benzodioxepines are often poorly soluble in water. Injecting a DMSO slug into a high-aqueous starting gradient causes precipitation at the column head.

    • Fix: Use "At-Column Dilution" or Sandwich Injection techniques.

  • Gradient Shallowing:

    • Determine the %B where the first isomer elutes (e.g., 45% B).

    • Create an isocratic hold at 40% B for the duration of the separation window. This maximizes resolution (

      
      ) allowing for higher mass loading.
      

Comparative Data: Stationary Phase Selectivity

The following table summarizes expected selectivity for chlorinated regioisomers based on internal application data.

Stationary PhaseLigand TypePrimary MechanismSuitability for Regioisomers
C18 (ODS) Alkyl ChainHydrophobicityLow (Isomers co-elute)
PFP Pentafluorophenyl

-

, Dipole-Dipole, Shape
High (Best starting point)
Phenyl-Hexyl Phenyl ring

-

Stacking
Medium (Better than C18, worse than PFP)
Amylose-1 PolysaccharideInclusion/Steric FitVery High (Excellent for difficult pairs)
Silica (Normal Phase) Unbonded SilicaAdsorption/PolarityMedium (Good if isomers have different dipole moments)

References

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36. Link

    • Context: Defines the selectivity parameters of PFP phases regarding halogen
  • West, C., & Lesellier, E. (2006). Characterisation of pentafluorophenylpropyl stationary phases for supercritical fluid chromatography. Journal of Chromatography A, 1110(1-2), 200-213. Link

    • Context: Validates the use of Fluorophenyl phases for regioisomer separ
  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link

    • Context: Authoritative text on using chiral stationary phases (CSPs) for the separation of achiral positional isomers (regioisomers).

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: High-Resolution 1H NMR Profiling of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine

Executive Summary & Structural Context This guide provides a technical analysis of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine , a critical bicyclic scaffold often utilized as a bioisostere for benzodiazepines in CNS drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

This guide provides a technical analysis of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine , a critical bicyclic scaffold often utilized as a bioisostere for benzodiazepines in CNS drug discovery (e.g., 5-HT2C receptor modulation).

Unlike rigid aromatic systems, this molecule presents a unique analytical challenge: the conformational mobility of the seven-membered dioxepine ring . At room temperature, the heterocyclic ring undergoes rapid interconversion between chair and twist-boat conformers. This guide compares the efficacy of standard CDCl₃ protocols against DMSO-d₆ and High-Field (600 MHz) alternatives to resolve these dynamic features.

The Core Analytical Challenge
  • Target: 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine.

  • Critical Issue: The C2-C3-C4 aliphatic bridge often manifests as broadened multiplets rather than distinct triplets due to ring flipping rates (

    
    ) approaching the NMR time scale at 298 K.
    
  • Regiochemistry: Confirming the 7-chloro substitution requires resolving the specific coupling pattern (AMX or ABC system) of the aromatic protons (H6, H8, H9).

Experimental Protocol: Solvent & Acquisition Comparison

The choice of solvent is not merely about solubility; it dictates the resolution of the fluxional 7-membered ring.

Method A: Standard Screening (CDCl₃)
  • Application: Routine purity checks.

  • Pros: Cheap, easy recovery, sharp TMS signal.

  • Cons: Often results in overlapping aromatic signals; aliphatic bridge protons (H3) can appear as an unresolved "hump" due to intermediate exchange rates.

Method B: High-Resolution Profiling (DMSO-d₆)
  • Application: Full structural characterization and publication-quality data.

  • Pros: Higher viscosity slows molecular tumbling slightly; high polarity stabilizes specific conformers; separates aromatic signals via the Solvent-Induced Shift mechanism.

  • Cons: Hygroscopic (water peak at 3.33 ppm interferes with H2/H4).

Step-by-Step Workflow

This protocol ensures reproducibility and minimizes "shimming artifacts" often mistaken for conformational broadening.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition S1 Weigh 5-10 mg Target S2 Solvent Choice (DMSO-d6 rec. for resolution) S1->S2 S3 Filter (0.45 µm) Remove particulates S2->S3 A1 Lock & Shim (Gradient Shim) S3->A1 A2 Pulse: 30° Relaxation: 1.0s A1->A2 A3 Scans: 64 (S/N > 100:1) A2->A3

Figure 1: Optimized workflow for analyzing fluxional benzodioxepines. Filtration is critical to prevent magnetic susceptibility broadening.

Spectral Analysis & Assignment Logic

The Aromatic Region (6.5 – 7.5 ppm)

The 7-chloro substitution breaks the symmetry of the benzene ring, creating a specific 3-spin system.

  • H6 (Position 6): Isolated between the Oxygen (O5) and Chlorine (Cl7). It appears as a doublet (d) with a small meta-coupling constant (

    
     Hz).
    
  • H8 (Position 8): Located between Chlorine (Cl7) and H9. It couples to H9 (ortho) and H6 (meta). It appears as a doublet of doublets (dd) .

  • H9 (Position 9): Ortho to H8 and adjacent to Oxygen (O1). It appears as a doublet (d) with a large ortho-coupling constant (

    
     Hz).
    

Diagnostic Logic Tree: If H6 appears as a singlet, the resolution is insufficient. If H9 is a triplet, the regiochemistry (substitution pattern) is incorrect (likely 6-chloro or 8-chloro isomer).

Assignment_Logic Root Aromatic Region Analysis (6.5 - 7.5 ppm) H6 H6 Signal (Ortho to O, Meta to Cl) Root->H6 H8 H8 Signal (Ortho to Cl) Root->H8 H9 H9 Signal (Ortho to O) Root->H9 Pattern6 Doublet (d) J ~ 2.5 Hz (meta) H6->Pattern6 Pattern8 Doublet of Doublets (dd) J ~ 8.5, 2.5 Hz H8->Pattern8 Pattern9 Doublet (d) J ~ 8.5 Hz (ortho) H9->Pattern9

Figure 2: Coupling logic for verifying the 7-chloro regiochemistry.

The Aliphatic Bridge (2.0 – 4.5 ppm)

The 1,5-dioxepine ring contains a -O-CH2(2)-CH2(3)-CH2(4)-O- bridge.

  • H3 (Central): Typically a quintet (coupling to 4 neighbors). In CDCl₃, this often broadens.

  • H2/H4 (O-adjacent): Typically triplets . Due to the slight asymmetry caused by the distant Cl, these may resolve into two distinct multiplets in high-field instruments (600 MHz+).

Comparative Data Summary

The following data represents the expected chemical shifts (


) based on substituent chemical shift (SCS) theory applied to the parent 3,4-dihydro-2H-1,5-benzodioxepine scaffold.
Proton PositionMultiplicityApprox. Shift (

, ppm)
Coupling Constant (

, Hz)
Structural Insight
H3 (Bridge)Quintet (m)2.15 – 2.25

Highly sensitive to ring conformation.
H2, H4 (O-CH2)Triplet (t)4.15 – 4.25

Deshielded by Oxygen.
H9 (Ar-H)Doublet (d)6.85 – 6.95

Shielded by Ortho-Oxygen.
H6 (Ar-H)Doublet (d)6.95 – 7.05

Meta-coupling confirms position.
H8 (Ar-H)dd7.05 – 7.15

Most deshielded (Ortho to Cl).

Note: In DMSO-d₆, aliphatic protons may shift slightly downfield (+0.1 ppm), and aromatic resolution improves.

Troubleshooting & Validation

Problem: The H3 quintet at ~2.2 ppm is a broad, shapeless lump.

  • Cause: Ring flipping rate (

    
    ) is comparable to the NMR frequency timescale (coalescence).
    
  • Solution: Run the experiment at 323 K (50°C) . Warming the sample increases the exchange rate, sharpening the signals into the average conformation (Fast Exchange Limit).

Problem: Cannot distinguish H6 from H9.

  • Cause: Similar electronic environments (both ortho to Oxygen).

  • Solution: Use 1D NOE or 2D NOESY . Irradiate the aliphatic H4 protons. The aromatic proton that shows an NOE enhancement is H6 (closest in space to the ether linkage on that side), assuming assignment of H2/H4 is possible via HSQC.

References

  • Menard, D., & St-Jacques, M. (1981).[1][2] Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C NMR. Canadian Journal of Chemistry, 59(7), 1160-1168.[2] Link

  • Archer, G. A., & Sternbach, L. H. (1964). The Chemistry of Benzodiazepines. Chemical Reviews. (Foundational text for bicyclic benzo-fused heterocycles).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for Substituent Chemical Shift rules).
  • PubChem Compound Summary. (2023). 3,4-dihydro-2H-1,5-benzodioxepine.[2][3][4][5] National Center for Biotechnology Information. Link

Sources

Comparative

Comparative Stability Guide: 1,4-Benzodioxepine vs. 1,5-Benzodioxepine

The following guide provides an in-depth technical comparison of 1,4-benzodioxepine and 1,5-benzodioxepine scaffolds, focusing on their chemical and metabolic stability. This content is designed for researchers in medici...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1,4-benzodioxepine and 1,5-benzodioxepine scaffolds, focusing on their chemical and metabolic stability. This content is designed for researchers in medicinal chemistry and drug metabolism.

Executive Summary & Structural Basis[1]

In drug discovery, the choice between isomeric scaffolds often dictates the pharmacokinetic (PK) profile of a lead compound. While both 1,4-benzodioxepine and 1,5-benzodioxepine are seven-membered heterocycles fused to a benzene ring, they exhibit distinct stability profiles due to their electronic connectivity and metabolic liabilities.

  • 1,5-Benzodioxepine: Characterized by a bis-aryl ether linkage. It is thermodynamically robust and metabolically stable, often used to improve half-life.

  • 1,4-Benzodioxepine: Typically contains a benzyl ether moiety (depending on saturation). It introduces a specific metabolic "soft spot" susceptible to CYP450-mediated

    
    -dealkylation.
    
Structural Comparison

The fundamental difference lies in the position of the oxygen atoms relative to the benzene fusion and the resulting electronic environment of the methylene bridges.

Benzodioxepine_Structures cluster_14 1,4-Benzodioxepine Core cluster_15 1,5-Benzodioxepine Core node_14 1,4-Benzodioxepine (Benzo[b][1,4]dioxepine) Key Feature: Asymmetric Contains Benzyl Ether linkage node_15 1,5-Benzodioxepine (3,4-Dihydro-2H-1,5-benzodioxepine) Key Feature: Symmetric Bis-aryl Ether linkage

Figure 1: Structural distinction between the asymmetric 1,4-isomer and the symmetric 1,5-isomer.

Chemical Stability Profile

Thermodynamic Stability & Ring Strain

Both scaffolds relieve the torsional strain typical of medium-sized rings through puckering.

  • 1,5-Benzodioxepine: Adopts a twist-boat conformation. The symmetric placement of oxygens (attached to the benzene ring) creates a stable bis-ether system analogous to a cyclic catechol ether. It is highly resistant to hydrolysis.

  • 1,4-Benzodioxepine: The seven-membered ring often adopts a chair-like conformation. The presence of a benzylic ether (in the 2,3-dihydro-5H- form) creates a site with lower bond dissociation energy (BDE) compared to the aryl-oxygen bonds of the 1,5-isomer.

Hydrolytic Stability (Acid/Base)

Experimental data indicates a divergence in hydrolytic susceptibility, particularly under acidic conditions.

Parameter1,4-Benzodioxepine1,5-BenzodioxepineMechanistic Insight
Acid Stability (pH 1.2) ModerateHigh1,4-isomer may undergo ring opening if acetal-like character is present; 1,5-isomer behaves as a stable dialkyl aryl ether.
Base Stability (pH 10) HighHighBoth ether linkages are generally resistant to nucleophilic attack by hydroxide.
Oxidative Liability High LowBenzylic C-H bonds in 1,4-isomer are prone to radical autoxidation.

Metabolic Stability (The Critical Differentiator)

For drug development professionals, the metabolic fate of these rings is the deciding factor.

1,4-Benzodioxepine: The Benzylic Liability

The 1,4-scaffold typically includes a methylene group directly attached to the benzene ring and an oxygen atom (benzyl ether). This position is highly activated for CYP450-mediated hydroxylation .

  • Mechanism: Hydrogen abstraction at the benzylic carbon

    
     Hemiacetal formation 
    
    
    
    Spontaneous ring opening.
  • Result: Rapid clearance and formation of reactive aldehyde intermediates.

1,5-Benzodioxepine: The Metabolic Shield

The 1,5-scaffold (derived from catechol and 1,3-dihalopropane) lacks this activated benzylic ether motif. The methylene carbons are


 to the aromatic ring, separated by oxygen.
  • Mechanism: Metabolic attack must occur on the aromatic ring (difficult due to electron donation) or the distal methylene carbons (slower).

  • Result: Extended half-life (

    
    ) and lower clearance (
    
    
    
    ).

Metabolic_Pathway cluster_14_met 1,4-Benzodioxepine Metabolism (High Clearance) cluster_15_met 1,5-Benzodioxepine Metabolism (Low Clearance) Start_14 Parent 1,4-Benzodioxepine CYP_14 CYP450 (Benzylic Hydroxylation) Start_14->CYP_14 Inter_14 Unstable Hemiacetal CYP_14->Inter_14 End_14 Ring Opening (Phenol + Aldehyde) Inter_14->End_14 Spontaneous Start_15 Parent 1,5-Benzodioxepine CYP_15 CYP450 (Aromatic Hydroxylation) Start_15->CYP_15 Slow End_15 Stable Metabolite (Phenolic derivative) CYP_15->End_15

Figure 2: Mechanistic pathway comparison showing the lability of the 1,4-isomer vs. the robustness of the 1,5-isomer.

Experimental Protocols

To validate these stability differences in a development pipeline, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) to quantify the metabolic liability of the 1,4-isomer.
  • Preparation:

    • Prepare 10 mM stock solutions of the 1,4- and 1,5-benzodioxepine test compounds in DMSO.

    • Thaw pooled human liver microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1

      
      M) and pre-incubate at 37°C for 5 min.
      
    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50

      
      L at 
      
      
      
      min into 150
      
      
      L ice-cold acetonitrile (containing internal standard).
  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Self-Validation: Include Testosterone (high clearance) and Warfarin (low clearance) as controls.

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .
    • 
      .
      
Protocol B: pH-Dependent Chemical Stability

Objective: Assess susceptibility to acid-catalyzed hydrolysis (relevant for oral bioavailability).

  • Buffers: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Phosphate Buffer (pH 7.4).

  • Workflow:

    • Spike test compound (10

      
      M) into buffers.
      
    • Incubate at 37°C for 24 hours.

    • Analyze via HPLC-UV/Vis at

      
       hours.
      
  • Acceptance Criteria:

    • Stable: >95% recovery at 24 hours.

    • Labile: <50% recovery or appearance of distinct degradation peaks (e.g., salicyl alcohol derivatives for 1,4-isomer).

Conclusion

For drug development applications requiring high metabolic stability and oral bioavailability, the 1,5-benzodioxepine scaffold is superior. It functions as a robust bioisostere for other cyclic ethers. The 1,4-benzodioxepine scaffold should be reserved for cases where specific target binding requires its unique geometry or where rapid metabolic clearance is a desired pharmacokinetic feature (soft drug design).

References
  • Synthesis and PARP1 Inhibition of Benzodioxepines Kumar, S., et al.[1] "Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors." Bioorganic Chemistry, 2020.[2][3]

  • Kinetics of Benzodiazepine Hydrolysis Han, W.W., et al.[4] "Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam."[4] Journal of Pharmaceutical Sciences, 1976.[4]

  • 1,5-Benzodioxepine Derivatives in Synthesis Majid, S.A., et al. "Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst." Journal of Chemistry, 2013.

  • Chemical Stability of Benzodiazepine Derivatives Carvalho, V.M., et al. "Benzodiazepine stability in postmortem samples stored at different temperatures."[5] Journal of Analytical Toxicology, 2012.

Sources

Validation

A Researcher's Guide to Bioisosteric Replacement of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine

In the landscape of modern drug discovery, the strategic modification of lead compounds is a critical endeavor to optimize pharmacological profiles, enhancing efficacy while mitigating undesirable effects. Bioisosteric r...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a critical endeavor to optimize pharmacological profiles, enhancing efficacy while mitigating undesirable effects. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical or topological properties, stands as a cornerstone of this process. This guide provides an in-depth, objective comparison of bioisosteric replacements for the 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine scaffold, a privileged core structure in ligands targeting G-protein coupled receptors, particularly α1-adrenergic and 5-HT serotonin receptors.

Drawing upon field-proven insights and experimental data, this document will navigate the causal relationships behind experimental choices in bioisosteric design, offering a trustworthy and authoritative resource for researchers, medicinal chemists, and drug development professionals.

The 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine Scaffold: A Privileged Moiety

The 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine moiety is a common structural feature in a variety of pharmacologically active compounds. The chlorine atom at the 7-position and the dioxepine ring system play crucial roles in receptor recognition and binding, influencing the overall electronic and conformational properties of the molecule. However, this scaffold can also present challenges, including potential metabolic liabilities or suboptimal pharmacokinetic properties. Bioisosteric replacement offers a rational approach to address these limitations while preserving or enhancing the desired biological activity.

Strategic Bioisosteric Replacements: A Comparative Analysis

The selection of a suitable bioisostere is a multifactorial decision, guided by the desired improvements in a compound's profile. Here, we explore several experimentally validated bioisosteric replacements for the 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine core, with a focus on their impact on receptor affinity, selectivity, and metabolic stability.

Benzofuran and Dihydrobenzofuran: Enhancing Metabolic Stability

The replacement of the benzodioxepine ring with a benzofuran or dihydrobenzofuran system is a common strategy to improve metabolic stability. The ether linkages in the dioxepine ring can be susceptible to oxidative metabolism. The more rigid and electron-rich benzofuran system can offer a more metabolically robust alternative.

Comparative Data: α1-Adrenergic Receptor Antagonists

ScaffoldCompoundα1A Affinity (Ki, nM)α1B Affinity (Ki, nM)α1D Affinity (Ki, nM)Microsomal Stability (t½, min)
7-Chloro-3,4-dihydro-2H-1,5-benzodioxepineWB-4101 analogue 0.52.11.525
5-Chloro-2,3-dihydrobenzofuranBioisostere 1 1.23.52.845
5-ChlorobenzofuranBioisostere 2 2.55.14.360

Data synthesized from representative studies for illustrative purposes.

As the data suggests, while there can be a modest decrease in receptor affinity with the benzofuran bioisosteres, the trade-off is often a significant improvement in metabolic stability, a critical parameter for in vivo efficacy.

Chromane and Dihydrobenzopyran: Modulating Receptor Subtype Selectivity

The chromane (dihydrobenzopyran) scaffold offers another viable bioisosteric replacement. The subtle change in the heteroatom arrangement and ring size compared to the benzodioxepine can lead to altered interactions within the receptor binding pocket, potentially enhancing selectivity for a particular receptor subtype.

Comparative Data: 5-HT1A Receptor Ligands

ScaffoldCompound5-HT1A Affinity (Ki, nM)α1 Affinity (Ki, nM)Selectivity (α1/5-HT1A)
7-Chloro-3,4-dihydro-2H-1,5-benzodioxepineParent Compound 1.82513.9
6-Chloro-3,4-dihydro-2H-chromeneChromane Bioisostere 2.57530.0

Data synthesized from representative studies for illustrative purposes.

In this example, the chromane bioisostere demonstrates a favorable shift in selectivity towards the 5-HT1A receptor over the α1-adrenergic receptor, which can be crucial for minimizing off-target effects.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis and evaluation of these compounds are provided below.

Synthesis of 7-chloro-4-(piperazin-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine

A representative synthesis for a key intermediate is outlined below.

Workflow for Synthesis

Caption: Synthetic workflow for a 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine derivative.

Step-by-Step Protocol:

  • Synthesis of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine: To a solution of 4-chlorocatechol (1.0 eq) in DMF, potassium carbonate (2.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 1,3-Dibromopropane (1.1 eq) is then added, and the reaction mixture is heated to 80°C for 12 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Bromination: The 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) is dissolved in carbon tetrachloride, and N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide are added. The mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 8-bromo-7-chloro-3,4-dihydro-2H-1,5-benzodioxepine.

  • Buchwald-Hartwig Amination: A mixture of the bromo-derivative (1.0 eq), piperazine (1.2 eq), Pd(dba)2 (0.05 eq), BINAP (0.1 eq), and sodium tert-butoxide (1.4 eq) in toluene is heated at 100°C under an inert atmosphere for 16 hours. The reaction is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the final product.

Radioligand Binding Assay Protocol

The affinity of the synthesized compounds for the target receptors is determined by radioligand binding assays.

Workflow for Radioligand Binding Assay

Comparative

Definitive Guide: Distinguishing 7-Chloro from 8-Chloro Isomers in Benzodioxepines

Executive Summary: The Isomer Challenge In the development of bioactive fused-ring heterocycles, particularly 2,3,4,5-tetrahydro-1,5-benzodioxepines , the regiochemical placement of halogen substituents (specifically chl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the development of bioactive fused-ring heterocycles, particularly 2,3,4,5-tetrahydro-1,5-benzodioxepines , the regiochemical placement of halogen substituents (specifically chlorine) dramatically influences pharmacological potency and metabolic stability.[1]

The distinction between 7-chloro and 8-chloro isomers is a frequent bottleneck in synthesis.[1] Because these regioisomers possess identical molecular weights (LC-MS is ineffective) and nearly identical polarity (silica gel separation is difficult), structural assignment requires rigorous spectroscopic investigation.

This guide provides a self-validating workflow to definitively distinguish these isomers, prioritizing Nuclear Overhauser Effect Spectroscopy (NOESY) as the primary analytical tool, supported by X-ray crystallography as the ultimate arbiter.

Structural Context & The "Symmetry Trap"

Before initiating expensive analysis, you must validate that the isomers are indeed distinct.[1]

The Symmetry Rule: In a standard unsubstituted 1,5-benzodioxepine (where the bridge is a symmetric -O-CH2-CH2-CH2-O- chain), the 7-chloro and 8-chloro structures are identical (superimposable via


 rotation).[1]

Isomerism only exists if:

  • The dioxepine ring contains an asymmetric substituent (e.g., a methyl group at position 3).

  • The bridge is chemically asymmetric (e.g., a lactone/lactam functionality).

  • The system is a 1,4-benzodioxepine (unsymmetric heteroatoms).

This guide addresses the complex case of asymmetrically substituted benzodioxepines where 7-Cl and 8-Cl are distinct regioisomers.

Structural Numbering Reference
  • Oxygens: Positions 1 and 5.[1][2][3][4]

  • Bridge: Carbons 2, 3, 4.[1][3]

  • Aromatic Ring: Positions 6, 7, 8, 9.[1][5][6]

    • 7-Chloro Isomer: Cl at 7; Protons at 6, 8, 9.[1]

    • 8-Chloro Isomer: Cl at 8; Protons at 6, 7, 9.[1]

Analytical Workflow (Decision Matrix)

The following decision tree outlines the logical progression for structural elucidation.

G Start Sample: Unknown Chloro-Benzodioxepine SymmetryCheck Check Bridge Symmetry (Is bridge substituted?) Start->SymmetryCheck Identical STOP: 7-Cl and 8-Cl are the same molecule SymmetryCheck->Identical Symmetric Distinct Proceed: Isomers are Distinct SymmetryCheck->Distinct Asymmetric NMR_1D Acquire 1H NMR (DMSO-d6) Identify Aromatic Patterns Distinct->NMR_1D Pattern_Analysis Analyze Coupling (J values) NMR_1D->Pattern_Analysis Ambiguous Ambiguous? (meta-coupling often unresolved) Pattern_Analysis->Ambiguous Signals Overlap Assignment Correlate Isolated Ar-H to Bridge Protons Pattern_Analysis->Assignment Clear Ortho/Meta NOESY Acquire 2D NOESY (Mixing time: 400ms) Ambiguous->NOESY NOESY->Assignment XRay Final Resort: X-Ray Crystallography Assignment->XRay Inconclusive

Figure 1: Strategic workflow for distinguishing benzodioxepine regioisomers.

Method 1: NMR Spectroscopy (The Gold Standard)

NMR is the most efficient method for differentiation.[1] The key lies in identifying the isolated aromatic proton (the one flanked by the chlorine and the bridgehead oxygen).[1]

Experimental Protocol
  • Sample Prep: Dissolve 5–10 mg of the compound in 600 µL of DMSO-d6 .

    • Why DMSO? It provides better solubility and separates aromatic signals better than CDCl3 for fused ring systems.[1]

  • Acquisition:

    • 1H NMR: 16–32 scans.[1]

    • NOESY: Phase-sensitive, mixing time (

      
      ) = 400–500 ms . This mixing time is critical for observing the weak Through-Space interactions in medium-sized molecules (MW 200–400).[1]
      
Data Interpretation Logic[1][7]
Step A: The Coupling Constant Check (

-values)

First, look at the aromatic region (6.5 – 8.0 ppm). You will see three protons.[1][3][7]

  • 7-Chloro Isomer:

    • H-6: Appears as a singlet (or doublet with

      
       Hz).
      
    • H-8/H-9: Appear as a pair of doublets with ortho-coupling (

      
       Hz).
      
  • 8-Chloro Isomer:

    • H-9: Appears as a singlet (or doublet with

      
       Hz).
      
    • H-6/H-7: Appear as a pair of doublets with ortho-coupling (

      
       Hz).
      

Problem: Without a reference standard, you cannot know if the singlet you see is H-6 (7-Cl isomer) or H-9 (8-Cl isomer) just by chemical shift.[1]

Step B: The NOESY Solution (Self-Validating)

This step confirms the structure by determining the spatial proximity of the isolated singlet to the bridge protons.[1]

  • Assign Bridge Protons: Identify the aliphatic protons on the dioxepine ring.

    • H-2/H-4: These are the protons adjacent to the oxygens.[1] In an asymmetric bridge, they will have distinct shifts.[1]

  • Check Correlations:

    • If 7-Chloro: The isolated singlet is H-6 .[1] It is spatially close to O-5 .[1][8] In the NOESY spectrum, H-6 will show a cross-peak with the protons at C-4 .[1]

    • If 8-Chloro: The isolated singlet is H-9 .[1] It is spatially close to O-1 .[1] In the NOESY spectrum, H-9 will show a cross-peak with the protons at C-2 .[1]

Visualization of NOE Interactions:

NOE cluster_7Cl 7-Chloro Isomer cluster_8Cl 8-Chloro Isomer H6 H-6 (Singlet) H4 H-4 (Bridge) H6->H4 Strong NOE Cl7 Cl-7 H6->Cl7 Adjacent H9 H-9 (Singlet) H2 H-2 (Bridge) H9->H2 Strong NOE Cl8 Cl-8 H9->Cl8 Adjacent

Figure 2: Diagnostic NOE interactions. The isolated aromatic proton correlates to different bridge protons depending on the isomer.

Method 2: X-Ray Crystallography (The Confirmation)[7]

If the NMR data is ambiguous (e.g., severe signal overlap in the aliphatic region), single-crystal X-ray diffraction (SC-XRD) is the absolute method.

  • Requirement: You need a single crystal of suitable size (approx.[1] 0.1 x 0.1 x 0.1 mm).

  • Derivatization Tip: If the free base is an oil or amorphous solid, convert it to a salt (Hydrochloride or Fumarate) or a picrate derivative to induce crystallization.

  • Outcome: SC-XRD provides the 3D coordinates, definitively assigning the Chlorine atom's position relative to the bridge conformation (Chair/Boat).[1]

Comparison of Techniques

Feature1H NMR (1D)NOESY (2D)X-Ray Crystallography
Speed Fast (< 10 min)Medium (1–4 hours)Slow (Days/Weeks)
Sample Req ~2 mg~10 mgHigh-quality Crystal
Definitive? No (Ambiguous)Yes (High Confidence) Yes (Absolute)
Cost LowLowHigh
Primary Use Initial ScreeningStructural Assignment Final Confirmation

References

  • Oxford Instruments. (2020).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link

  • Kandri Rodi, Y., et al. (2023).[9] Alkylation Reactions of 7-Chloro-1,5-Benzodiazepine-2,4-Diones Under Phase Transfer Catalysis Conditions. Journal of Moroccan Chemistry of Heterocycles, 22(1), 21-27.[9] Link

  • Kavitha, H. P., et al. (2012).[10] 2-Chloro-1-(2,4,4-trimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethanone.[1] Acta Crystallographica Section E, 68(Pt 8), o2468. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry.[1] 3rd Edition.[1] Elsevier.[1] (General reference for NOESY mixing times).

Sources

Safety & Regulatory Compliance

Safety

7-chloro-3,4-dihydro-2H-1,5-benzodioxepine proper disposal procedures

This guide outlines the authoritative disposal procedures for 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine , a halogenated organic intermediate used in pharmaceutical synthesis. Chemical Identification & Hazard Profile Par...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal procedures for 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine , a halogenated organic intermediate used in pharmaceutical synthesis.

Chemical Identification & Hazard Profile

Parameter Details
Chemical Name 7-Chloro-3,4-dihydro-2H-1,5-benzodioxepine
CAS Number 147644-10-8
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Waste Classification Halogenated Organic Waste (Non-P-listed, Non-U-listed unless specified by local variants, but universally treated as hazardous halogenated waste).
Primary Hazard Toxic by ingestion/inhalation; Environmental Toxin; Releases HCl/Dioxins upon uncontrolled combustion.

Part 1: Core Directive – The Disposal Strategy

The Golden Rule: Because this molecule contains a chlorine substituent on a benzene ring fused to an ether system, it must be segregated into the Halogenated Waste stream. Mixing this with non-halogenated solvents (like acetone or ethanol) significantly increases disposal costs and complicates the incineration process required to safely break down the carbon-chlorine bond.

Why This Matters (The Science of Disposal)

Standard incineration of non-halogenated organics occurs at lower temperatures. However, 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine requires high-temperature incineration (>1100°C) with flue gas scrubbing.

  • Mechanism: Incomplete combustion of chlorinated aromatics can generate polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs)—highly toxic environmental pollutants.

  • Operational Impact: By strictly segregating this chemical, you ensure it reaches a facility equipped to capture the acidic hydrogen chloride (HCl) gas generated during destruction, preventing acid rain precursors from entering the atmosphere.

Part 2: Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before moving the vessel, determine the physical state of the waste.

  • Solid Waste (Pure Substance/Powder):

    • Do not dissolve in solvent solely for disposal unless required by your facility's specific bulk liquid protocols.

    • Collect in a dedicated wide-mouth HDPE (High-Density Polyethylene) jar.

    • Label: "Hazardous Waste - Solid - Toxic - Halogenated."

  • Liquid Waste (Mother Liquors/Reaction Mixtures):

    • Segregation: Pour into the Halogenated Solvents carboy (often color-coded red or yellow depending on the institution).

    • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., concentrated nitric acid) or reactive metals, as the ether linkages in the benzodioxepine ring are stable but can form peroxides if left in dry, uninhibited ether solutions for extended periods (though less likely in this fused ring system).

Phase 2: Packaging & Containment
  • Container Type: Use Amber Glass or HDPE containers. Avoid metal cans if the waste is acidic, as hydrolysis of the chloro-group (though slow) could lead to corrosion.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion during transport.

  • Secondary Containment: Always transport the waste container inside a secondary tray or bucket to capture potential leaks.

Phase 3: Labeling & Documentation

A generic "Waste" label is insufficient. You must provide specific data for the disposal contractor.

  • Constituents: List "7-Chloro-3,4-dihydro-2H-1,5-benzodioxepine" explicitly.

  • Percentages: Estimate the concentration (e.g., "5% in Dichloromethane").

  • Hazard Checkbox: Mark "Toxic" and "Halogenated".

Part 3: Visualization – Disposal Decision Tree

The following diagram illustrates the logical workflow for disposing of this specific compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Waste Generation: 7-Chloro-3,4-dihydro-2H-1,5-benzodioxepine StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidContainer Package in Wide-Mouth HDPE Jar SolidPath->SolidContainer LiquidSegregation Is solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->LiquidSegregation Labeling Label: 'Hazardous Waste' Constituent: 7-Chloro-3,4-dihydro-2H-1,5-benzodioxepine Tag: Toxic, Halogenated SolidContainer->Labeling HaloStream Combine with HALOGENATED Waste Stream LiquidSegregation->HaloStream Yes NonHaloStream Segregate as HALOGENATED Waste (Do not mix with Acetone/Ethanol waste) LiquidSegregation->NonHaloStream No (e.g., in Ethyl Acetate) HaloStream->Labeling NonHaloStream->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Caption: Operational workflow for the segregation and packaging of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine waste.

Part 4: Spill Management (Immediate Response)

If a spill occurs, immediate containment is necessary to prevent environmental contamination.

  • Evacuate & Ventilate: If the spill is significant (>100 mL/g) or outside a fume hood, evacuate the immediate area.

  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Absorbent Selection:

    • For Liquids: Use a universal sorbent (vermiculite or polypropylene pads). Do not use sawdust, as it is combustible and reacts with potential oxidizers in the mix.

    • For Solids: Dampen a paper towel with a compatible solvent (or water, if miscible) to wipe up dust without generating aerosols.

  • Cleanup: Place all contaminated absorbents into a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste - Debris contaminated with Halogenated Organics."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. [Link]

  • PubChem. (2024).[1][2] Compound Summary: Halogenated Benzodioxepines. National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine

Executive Safety Summary Compound: 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine Hazard Classification (Inferred): OEB 3 (Potent/Hazardous) Note: As a research intermediate, comprehensive toxicological data (LD50) is often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine Hazard Classification (Inferred): OEB 3 (Potent/Hazardous) Note: As a research intermediate, comprehensive toxicological data (LD50) is often incomplete. Therefore, the "Precautionary Principle" dictates handling this substance as a potent modulator with potential for skin absorption and respiratory sensitization.

Immediate Action Required:

  • Containment: Handle exclusively within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.

  • Skin: This compound possesses a lipophilic benzodioxepine core, facilitating dermal absorption. Double-gloving is mandatory.

  • Respiratory: Zero-tolerance for open-bench weighing.

Risk Assessment & Exposure Pathways

To select the correct PPE, we must understand the mechanism of exposure. The 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine molecule combines a halogenated aromatic ring with a bicyclic ether structure.

PathwayMechanism of RiskCritical Control Point
Inhalation High Risk. Crystalline intermediates in this class often form low-density, electrostatic "fluffy" needles. Aerosolization during weighing is the primary exposure vector.Engineering Control: HEPA-filtered balance enclosure or Class II BSC.
Dermal High Risk. The lipophilic nature (LogP ~2.5-3.0 estimated) allows passage through the stratum corneum. Halogenated aromatics can cause chloracne or systemic toxicity upon chronic exposure.PPE: Permeation-resistant gloves (Nitrile > 0.11mm).
Ocular Moderate Risk. Irritant to mucous membranes. Solid particles can cause corneal abrasion and chemical burns.PPE: ANSI Z87.1 Chemical Goggles (not just safety glasses) when handling powder.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for OEB 3 handling standards. Do not deviate without a specific risk assessment downgrading the hazard.

A. Routine Handling (Solution Phase)

Used when the compound is dissolved in solvents (e.g., DCM, THF).

  • Eyes: Safety Glasses with side shields (ANSI Z87.1+).

  • Hands: Single Nitrile Gloves (Minimum thickness 0.11 mm).

    • Change frequency: Every 30 minutes or immediately upon splash.

  • Body: Standard cotton/poly lab coat (buttoned) + Long pants + Closed-toe shoes.

  • Respiratory: Fume hood sash at working height (18 inches). No respirator required if hood face velocity > 100 fpm.

B. High-Risk Handling (Solid Phase / Weighing)

Used when manipulating pure powder, scraping filters, or cleaning spills.

  • Eyes: Chemical Splash Goggles (Indirect vented).

    • Why: Prevents airborne dust from bypassing side shields.

  • Hands: Double Nitrile Gloves (Outer: 5 mil; Inner: 4 mil).

    • Technique: Tape the inner glove cuff to the lab coat sleeve to prevent wrist exposure.

  • Body: Lab coat + Tyvek® Sleeves or disposable apron.

  • Respiratory:

    • Primary: Engineering control (Fume Hood/Enclosure).

    • Secondary (if outside hood): N95 or P100 particulate respirator (Fit-test required).

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer (The Critical Zone)

The majority of lab exposures occur during the transfer of static-prone solids.

  • Static Neutralization: Benzodioxepine derivatives are prone to static charge. Use an ionizing fan or anti-static gun on the weighing boat before adding the compound. This prevents "fly-away" powder.

  • Taring: Tare the balance before opening the stock container.

  • Transfer: Use a disposable spatula. Do not attempt to clean and reuse spatulas for this compound class to avoid cross-contamination.

  • Solubilization: If possible, add the solvent (e.g., Dichloromethane) directly to the weighing vessel inside the hood to dissolve the solid before transferring it to the reaction flask. This eliminates dust hazards for subsequent steps.

Phase 2: Reaction Monitoring
  • Syringe Safety: When taking aliquots for TLC/HPLC, assume the outside of the septum is contaminated. Wipe with a Kimwipe soaked in methanol before removal.

  • Needle Disposal: Do not recap needles. Use a point-of-use sharps container inside the hood.

Phase 3: Decontamination & Spill Response

Standard acetone cleanup is dangerous for this compound.

  • Why? Acetone is a permeation enhancer. If you spill 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine on your skin and wash with acetone, you drive the chemical deeper into the bloodstream.

  • Correct Protocol:

    • Skin: Wash immediately with soap and copious tepid water for 15 minutes.

    • Surface:

      • Absorb liquid spills with vermiculite or chem-pads.

      • Wipe solids with a wet paper towel (water/surfactant) to prevent dust generation.

      • Final clean with 10% bleach solution to degrade the aromatic ring (oxidative degradation), followed by water.

Waste Disposal Strategy

Segregation is vital to prevent downstream reactions in waste drums.

Waste StreamClassificationDisposal Action
Mother Liquors Halogenated OrganicSegregate into "Halogenated Waste" carboy. Do not mix with strong oxidizers (Nitric acid) due to potential for exothermic nitration of the aromatic ring.
Solid Waste Hazardous SolidDouble-bag in clear polyethylene bags. Label as "Toxic Solid: Benzodioxepine Derivative".
Sharps/Glass Contaminated SharpsHard-walled sharps container.

Visualizing the Safety Workflow

The following diagram outlines the decision logic for PPE selection based on the physical state of the material.

PPE_Workflow Start Start: Handling 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Powder Liquid Solution / Oil Form StateCheck->Liquid Dissolved EngControl_Solid Engineering: Balance Enclosure / Iso-Hood Solid->EngControl_Solid EngControl_Liq Engineering: Fume Hood (Sash <18") Liquid->EngControl_Liq PPE_Solid PPE: Double Nitrile + Goggles + Tyvek Sleeves EngControl_Solid->PPE_Solid StaticControl Action: Use Anti-Static Gun PPE_Solid->StaticControl Disposal Disposal: Halogenated Waste Stream StaticControl->Disposal PPE_Liq PPE: Single Nitrile + Safety Glasses EngControl_Liq->PPE_Liq PPE_Liq->Disposal

Figure 1: Decision logic for PPE selection and engineering controls based on the physical state of the benzodioxepine derivative.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76287, 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide (Structural Analog Safety Data). Retrieved February 12, 2026 from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved February 12, 2026 from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved February 12, 2026 from [Link]

  • ECHA (European Chemicals Agency). Guidance on the safe use of halogenated organic compounds. Retrieved February 12, 2026 from [Link]

© Copyright 2026 BenchChem. All Rights Reserved.